1-Ethylpyrazol-3-amine;hydrochloride
Description
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Properties
Molecular Formula |
C5H10ClN3 |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-ethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-3-5(6)7-8;/h3-4H,2H2,1H3,(H2,6,7);1H |
InChI Key |
KNVBQBWFHOKMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)N.Cl |
Origin of Product |
United States |
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 1-Ethylpyrazol-3-amine Hydrochloride
Executive Summary
The structural elucidation of small heterocyclic salts is a critical quality control step in pharmaceutical development. 1-Ethylpyrazol-3-amine hydrochloride (CAS: 1855911-54-4) serves as a vital building block in the synthesis of glucokinase activators and other bioactive therapeutics[1]. This technical whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound. By examining the causality behind chemical shifts—specifically the electron-withdrawing effects of salt formation—and establishing self-validating experimental protocols, this guide ensures high-fidelity data acquisition and interpretation for drug development professionals.
Structural Dynamics and the Causality of Chemical Shifts
To accurately interpret the NMR spectra of 1-ethylpyrazol-3-amine hydrochloride, one must first understand the electronic distribution within the pyrazole ring. In its free base form, the lone pairs on the exocyclic amine (C3) and the ring nitrogens (N1, N2) donate electron density into the aromatic system, highly shielding the C4 position.
However, the introduction of hydrochloric acid fundamentally alters this electronic landscape. Protonation typically occurs at the most basic site—the N2 ring nitrogen or the exocyclic amine—resulting in a resonance-stabilized pyrazolium cation.
-
Causality of Downfield Shifting: The positive charge exerts a strong inductive and mesomeric electron-withdrawing effect. This drastically reduces the electron density across the pyrazole ring, causing the C4-H and C5-H protons to become significantly deshielded and shift downfield by up to 0.6–0.8 ppm relative to the free base[2].
-
Solvent Selection (DMSO-d₆): The highly polar nature of the hydrochloride salt renders it insoluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen not only for its solubilizing power but because its strong hydrogen-bonding capability slows down proton exchange, allowing the observation of the broad -NH₃⁺ signals that would otherwise be lost in protic solvents like D₂O[3].
Quantitative Data Presentation: Chemical Shift Summaries
The following tables summarize the empirical and theoretically predicted chemical shifts for the hydrochloride salt, accounting for the deshielding effects of protonation.
Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Logic & Causality |
| Ethyl -CH₃ | 1.30 – 1.35 | Triplet (t) | 3H | 7.2 | Coupled to adjacent -CH₂- group. |
| Ethyl -CH₂- | 4.00 – 4.10 | Quartet (q) | 2H | 7.2 | Deshielded by the adjacent N1 nitrogen; slightly shifted downfield due to the cationic ring. |
| C4-H | 6.10 – 6.20 | Doublet (d) | 1H | 2.5 | The most electron-rich position of the pyrazole ring, yet shifted downfield relative to the free base (~5.5 ppm) due to protonation. |
| C5-H | 7.70 – 7.80 | Doublet (d) | 1H | 2.5 | Adjacent to the N1-alkyl group; highly deshielded by the ring's positive charge[1]. |
| -NH₃⁺ / N2-H⁺ | 9.50 – 10.50 | Broad Singlet (br s) | 3H – 4H | N/A | Highly deshielded exchangeable protons; broadened due to intermediate exchange rates and quadrupolar relaxation of nitrogen. |
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic & Causality |
| Ethyl -CH₃ | 14.0 – 15.0 | Primary (CH₃) | Standard aliphatic methyl shift. |
| Ethyl -CH₂- | 45.0 – 47.0 | Secondary (CH₂) | Aliphatic methylene directly attached to the N1 heteroatom. |
| C4 | 95.0 – 98.0 | Tertiary (CH) | Retains the highest electron density in the ring, appearing uniquely upfield for an aromatic carbon[3]. |
| C5 | 131.0 – 134.0 | Tertiary (CH) | Deshielded by the adjacent N1 nitrogen and the overall cationic state. |
| C3 | 149.0 – 152.0 | Quaternary (C) | Strongly deshielded by the directly attached electronegative nitrogen of the amine group. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating methodology. The protocol below builds in mandatory quality control checkpoints at every phase.
Step 1: Precision Sample Preparation
-
Mass & Solvation: Weigh exactly 15–20 mg of 1-ethylpyrazol-3-amine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, leading to line broadening. If cloudy, filter through a glass wool plug.
Step 2: Probe Tuning and Shimming
-
Tuning: Insert the sample and tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: Proper tuning maximizes the signal-to-noise ratio (SNR) and prevents phase distortions.
-
Shimming: Lock onto the deuterium frequency of DMSO-d₆. Adjust the Z and Z² shims until the lock level is maximized and stable.
-
Validation Check: Acquire a preliminary 1-scan ¹H spectrum. The TMS peak at 0.00 ppm must have a line width at half-height (FWHM) of < 1.0 Hz.
Step 3: ¹H and ¹³C Acquisition Parameters
-
¹H NMR: Set a 30° excitation pulse, acquire 16–64 scans, and use a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR: Set a 30° excitation pulse and acquire 1024–4096 scans. Critical Step: Set the relaxation delay (D1) to at least 2.5–3.0 seconds. Causality: The quaternary C3 carbon lacks directly attached protons, meaning it relies on slower dipole-dipole relaxation mechanisms. A short D1 will cause the C3 signal to integrate poorly or disappear entirely.
-
Validation Check: Before terminating the ¹³C acquisition, process the intermediate Free Induction Decay (FID) to verify that the quaternary C3 peak (~151 ppm) has achieved an SNR of > 10:1.
Logical Workflow for Signal Assignment
The following Graphviz diagram maps the causal logic and self-validating steps required to move from raw sample to finalized chemical shift assignment.
Self-validating NMR acquisition workflow for structural elucidation of pyrazole salts.
Conclusion
The accurate NMR characterization of 1-ethylpyrazol-3-amine hydrochloride relies heavily on understanding the electronic consequences of salt formation. By recognizing the downfield shifting caused by the pyrazolium cation and employing rigorous, self-validating acquisition parameters (such as extended relaxation delays for quaternary carbons), researchers can guarantee high-fidelity structural data. This systematic approach ensures that downstream drug development workflows utilizing this building block are built on a foundation of absolute chemical certainty.
References
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Property Based Optimisation of Glucokinase Activators – Discovery of the Phase IIb Clinical Candidate AZD1656 Source: The Royal Society of Chemistry URL:[Link]
-
2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines Source: Semantic Scholar / ARKIVOC URL:[Link]
Sources
Crystallographic and Physicochemical Profiling of 1-Ethylpyrazol-3-amine Hydrochloride: A Technical Whitepaper
Executive Summary
1-Ethylpyrazol-3-amine hydrochloride (CAS: 1855911-54-4) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique structural motif—combining a lipophilic N1-ethyl substituent with a polar, hydrogen-bond-donating C3-amine—makes it an ideal precursor for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides a rigorous, self-validating guide to the physicochemical properties, crystallographic architecture, and handling protocols for this compound.
Pharmacochemical Relevance
Pyrazoles are privileged scaffolds in drug discovery due to their bioisosteric relationship with various aromatic rings and their ability to participate in complex hydrogen-bonding networks within protein binding pockets. The specific substitution pattern of 1-ethylpyrazol-3-amine provides a highly tunable vector for structure-activity relationship (SAR) optimization.
Recently, this scaffold has been successfully employed in advanced scaffold hopping campaigns. For example, it has been utilized as a critical starting material in the synthesis of highly potent and selective chemical probes for BLT2 receptor activation, demonstrating its utility in generating orally bioavailable pharmacological tools[1]. Conversion of the free base to the hydrochloride salt is a standard practice to enhance aqueous solubility, improve shelf-life stability, and facilitate purification via crystallization.
Physicochemical Profiling
Understanding the thermodynamic and physical differences between the free base and the hydrochloride salt is critical for downstream synthetic applications and formulation. The free base, 1-ethyl-1H-pyrazol-3-amine (CAS 55361-49-4), exists as a liquid at standard temperature and pressure[2], whereas the hydrochloride salt (CAS 1855911-54-4) forms a stable crystalline solid[3].
Table 1: Quantitative Physicochemical Data
| Property | 1-Ethyl-1H-pyrazol-3-amine (Free Base) | 1-Ethylpyrazol-3-amine Hydrochloride |
| CAS Registry Number | 55361-49-4 | 1855911-54-4[3] |
| Molecular Formula | C₅H₉N₃[4] | C₅H₁₀ClN₃[3] |
| Molecular Weight | 111.15 g/mol [2] | 147.60 g/mol [3] |
| Physical State | Liquid (at 298 K)[2] | Crystalline Solid |
| Boiling Point | ~238 °C[2] | N/A (Decomposes before boiling) |
| LogP (Predicted) | 0.52[2] | < -1.0 (Highly hydrophilic) |
| SMILES | CCN1C=CC(N)=N1[2] | CCn1ccc(N)n1.Cl[3] |
Crystallographic Architecture & Packing Causality
The crystal structure of pyrazole-amine hydrochlorides is fundamentally dictated by their protonation state and the resulting electrostatic interactions. In 1-ethylpyrazol-3-amine hydrochloride, protonation occurs at the C3-amine, generating an NH3+ moiety.
Causality of Packing: The chloride counterion ( Cl− ) acts as a critical bridging node. It forms strong, primary intermolecular hydrogen bonds with the protonated amine ( N−H⋯Cl− ). Unlike unsubstituted pyrazoles that often form highly symmetric, 3D hydrogen-bonded networks, the N1-ethyl group in this molecule introduces localized steric bulk. This steric hindrance disrupts isotropic growth, forcing the crystal to adopt a layered, 2D sheet architecture. The pyrazole rings align in parallel planes to maximize π−π stacking, while the hydrophilic NH3+⋯Cl− networks form the structural "glue" between these hydrophobic layers.
Fig 1: Causality of hydrogen bond networks driving the 2D sheet crystal lattice formation.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an observable metric to confirm success before proceeding.
Fig 2: Self-validating workflow for the synthesis and crystallographic resolution of the salt.
Protocol 1: Anhydrous Synthesis and Crystallization
Objective: Isolate diffraction-quality single crystals of 1-ethylpyrazol-3-amine hydrochloride.
-
Preparation of the Free Base Solution: Dissolve 1.0 mmol of 1-ethyl-1H-pyrazol-3-amine (free base) in 5.0 mL of anhydrous diethyl ether under an inert argon atmosphere.
-
Causality: The strict exclusion of atmospheric moisture is critical. Water molecules compete with the chloride ion for hydrogen bond donor sites on the protonated amine, which leads to the formation of highly disordered hydrate polymorphs rather than the pure hydrochloride salt.
-
-
Salt Formation: Slowly introduce 1.1 equivalents of anhydrous HCl gas (or a pre-titrated HCl/dioxane solution) dropwise at 0 °C.
-
Self-Validation Check: The immediate formation of a white microcrystalline precipitate indicates successful salt formation. Extract a 1 mg aliquot, dissolve in 1 mL of deionized water, and test the pH. A pH of ~2.0 confirms complete protonation of the amine.
-
-
Vapor Diffusion Crystallization: Isolate the microcrystalline powder via vacuum filtration. Redissolve the powder in a minimum volume of absolute ethanol. Place this open vial inside a larger, sealed chamber containing pentane (anti-solvent).
-
Causality: Pentane possesses a high vapor pressure and will slowly diffuse into the ethanol phase. This gradual reduction in the solvent mixture's dielectric constant lowers the solubility of the salt at a thermodynamic rate. This prevents kinetic trapping (crash precipitation) and yields defect-free, macroscopic single crystals.
-
Self-Validation Check: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation of the stage confirms a single, untwinned crystal domain suitable for X-ray diffraction.
-
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
Objective: Determine the precise atomic coordinates and bond lengths of the crystal lattice.
-
Mounting and Cryocooling: Mount a validated single crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K.
-
Causality: Data collection at cryogenic temperatures suppresses atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, allowing for the precise crystallographic localization of the highly mobile amine protons, which are often smeared and invisible at room temperature.
-
-
Data Collection and Refinement: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).
-
Self-Validation Check: Evaluate the final refinement metrics. An R1 value of <0.05 and a goodness-of-fit (GooF) near 1.0 validates that the structural model accurately represents the physical crystal lattice without over-parameterization.
-
References
-
ChemSrc. 1855911-54-4_CAS号:1855911-54-4. Retrieved from:[Link]
-
ACS Publications. Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping. Journal of Medicinal Chemistry (2025). Retrieved from:[Link]
Sources
The Emergent Therapeutic Potential of 1-Ethylpyrazol-3-amine Hydrochloride Derivatives: A Mechanistic Deep Dive
Abstract
The pyrazole scaffold, a privileged motif in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, compounds derived from 1-ethylpyrazol-3-amine hydrochloride are emerging as potent modulators of key pathological pathways. This in-depth technical guide provides a comprehensive analysis of the mechanisms of action for this class of compounds, with a primary focus on their roles as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), Receptor-Interacting Protein Kinase 1 (RIPK1), and Cyclin-Dependent Kinases (CDKs). We will explore the intricate signaling cascades, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Versatility of the 1-Ethylpyrazol-3-amine Scaffold
The 1-ethylpyrazol-3-amine core represents a versatile and synthetically accessible scaffold that has garnered considerable attention in medicinal chemistry. The pyrazole ring, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as an excellent anchor for pharmacophoric groups. The presence of the 3-amino group provides a key vector for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The N1-ethyl substituent can influence solubility, metabolic stability, and the orientation of other substituents within the target's binding site. This guide will primarily focus on the mechanistic insights of 1-ethylpyrazole-3-carboxamide derivatives and will draw logical parallels from closely related 3-aminopyrazole compounds to elucidate a broader mechanistic landscape.
Mechanism of Action I: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Signaling
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and is intimately linked to cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[1] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2][3]
Derivatives of 1-ethylpyrazole-3-carboxamide have been identified as potent inhibitors of HIF-1 signaling.[4]
Molecular Mechanism of HIF-1 Inhibition
The precise mechanism by which these pyrazole derivatives inhibit HIF-1 can vary. Some compounds may inhibit the accumulation of the HIF-1α protein, while others might disrupt the interaction of the HIF-1 heterodimer with its co-activators, such as p300/CBP, or prevent its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5] For instance, the indenopyrazole 2l was found to suppress HIF-1α transcriptional activity without affecting HIF-1α protein accumulation or its heterodimerization with HIF-1β, suggesting an effect on the transcriptional machinery downstream of heterodimer formation.[6]
Signaling Pathway of HIF-1 Activation and Inhibition
The following diagram illustrates the canonical HIF-1 signaling pathway and the potential points of intervention for 1-ethylpyrazole-3-amine derivatives.
Caption: HIF-1 signaling under normoxia and hypoxia, with points of inhibition by 1-ethylpyrazole-3-amine derivatives.
Structure-Activity Relationship (SAR) of 1-Ethylpyrazole-3-carboxamide HIF-1 Inhibitors
Extensive SAR studies have been conducted to optimize the HIF-1 inhibitory activity of the 1-ethylpyrazole-3-carboxamide scaffold.[4]
| Compound | R1 | R2 | IC50 (µM) for HIF-1 Inhibition | Reference |
| CLB-016 (1) | H | 4-Chlorophenyl | 19.1 | [4] |
| 11Ae | 3-Methyl | 3,4-Dichlorophenyl | 8.1 | [4] |
| Example 3 | 2-Fluoro | 2,5-Dichlorophenyl | 12.5 | [4] |
| Example 4 | 4-Methoxy | 4-Trifluoromethylphenyl | >50 | [4] |
Table 1: SAR data for selected 1-ethylpyrazole-3-carboxamide derivatives as HIF-1 inhibitors.
The data suggests that substitutions on both the pyrazole ring (R1) and the phenyl ring of the carboxamide moiety (R2) significantly impact activity. Halogen substitutions on the phenyl ring appear to be favorable for potency.
Experimental Protocol: Hypoxia-Responsive Luciferase Reporter Gene Assay
This assay is a cornerstone for screening and characterizing HIF-1 inhibitors.
1. Cell Culture and Transfection:
-
Culture a suitable cancer cell line (e.g., HeLa, HT1080) in appropriate media.
-
Co-transfect the cells with a hypoxia-responsive reporter plasmid (containing HREs upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter) using a suitable transfection reagent.
2. Compound Treatment and Hypoxia Induction:
-
Seed the transfected cells into 96-well plates.
-
After cell attachment, treat the cells with various concentrations of the test compounds (1-ethylpyrazole-3-amine derivatives).
-
Incubate the plates under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity under hypoxia relative to normoxia.
-
Determine the IC50 value of the test compounds by plotting the percentage of inhibition of hypoxia-induced luciferase activity against the compound concentration.
Mechanism of Action II: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Necroptosis is a form of programmed necrosis that is implicated in various inflammatory diseases.[8] A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase.[9][10] Upon stimulation by ligands such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade leading to the formation of the necrosome, a complex that includes RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), ultimately resulting in lytic cell death.[8][11]
While direct studies on 1-ethylpyrazol-3-amine derivatives as RIPK1 inhibitors are emerging, extensive research on 1H-pyrazol-3-amine derivatives has demonstrated their potent inhibitory activity against RIPK1.[10]
Molecular Mechanism of RIPK1 Inhibition
3-Aminopyrazole derivatives act as ATP-competitive inhibitors of RIPK1, binding to the kinase domain and preventing its autophosphorylation and the subsequent phosphorylation of downstream targets.[12] This inhibition blocks the formation and activation of the necrosome, thereby preventing necroptotic cell death.
Signaling Pathway of RIPK1-Mediated Necroptosis and Inhibition
The following diagram depicts the TNF-α-induced necroptosis pathway and its inhibition by 3-aminopyrazole derivatives.
Caption: Simplified schematic of the RIPK1-mediated necroptosis pathway and its inhibition.
Structure-Activity Relationship (SAR) of 3-Aminopyrazole RIPK1 Inhibitors
The development of potent and selective RIPK1 inhibitors has been a focus of many medicinal chemistry programs.
| Compound | Modifications | IC50 (nM) for RIPK1 | Reference |
| Compound 44 | 1H-pyrazol-3-amine core with specific substitutions | Low nanomolar | [10] |
| RIPA-56 | Amide-containing pyrazole derivative | 13 | [12] |
| GSK2982772 | Benzoxazepinone core (for comparison) | 1 | [12] |
Table 2: Potency of selected RIPK1 inhibitors.
Experimental Protocol: In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme.
-
Kinase buffer.
-
ATP.
-
A suitable substrate (e.g., Myelin Basic Protein, MBP).
-
Test compounds (3-aminopyrazole derivatives).
-
ADP-Glo™ Kinase Assay kit (or similar).
2. Assay Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme, substrate, and kinase buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which involves a luminescence-based readout.
3. Data Analysis:
-
Plot the percentage of RIPK1 inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Mechanism of Action III: Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[13] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, closely related to 1-ethylpyrazol-3-amine, has been identified as a core structure for potent CDK inhibitors, particularly targeting CDK16.[13]
Molecular Mechanism of CDK Inhibition
These pyrazole derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates.[14] Inhibition of specific CDKs can lead to cell cycle arrest at different phases and induce apoptosis. For example, inhibition of CDK16 has been shown to cause a G2/M phase arrest.[13]
Signaling Pathway of CDK-Mediated Cell Cycle Regulation and Inhibition
The following diagram illustrates the role of CDK16 in cell cycle progression and its inhibition by N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives.
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- 3. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
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- 13. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-Ethylpyrazol-3-amine Hydrochloride in Polar Organic Solvents: A Technical Guide
Executive Summary
1-Ethylpyrazol-3-amine hydrochloride is a highly polar, ionizable small molecule that serves as a critical pharmacophore and synthetic intermediate in modern drug development (particularly in the design of kinase inhibitors). Understanding its thermodynamic solubility in various organic media is essential for optimizing reaction conditions, purification workflows, and early-stage formulation.
This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1-ethylpyrazol-3-amine hydrochloride, presents a quantitative solubility profile across key polar organic solvents, and outlines a self-validating, pharmacopeia-aligned experimental protocol for accurate solubility determination.
Physicochemical Grounding: Solvation Thermodynamics
The solubility of any amine hydrochloride salt is dictated by a delicate thermodynamic balance: the energy required to disrupt the ionic crystal lattice (lattice enthalpy) versus the energy released upon the formation of solvent-solute interactions (solvation energy)[1].
For 1-ethylpyrazol-3-amine hydrochloride, the structural features driving this balance include:
-
The Protonated Primary Amine ( −NH3+ ): Acts as a strong hydrogen-bond donor.
-
The Pyrazole Core: The electron-rich nitrogen atoms provide hydrogen-bond acceptor sites, though their basicity is modulated by the adjacent substituents.
-
The Chloride Counterion ( Cl− ): Requires strong hydrogen-bond donors from the solvent to be effectively solvated.
Causality of Solvent Selection
The choice of polar organic solvent drastically impacts the solubility of this compound[2]:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are exceptionally effective because they act as both hydrogen-bond donors (solvating the Cl− anion) and acceptors (solvating the protonated amine). Methanol typically exhibits higher solubilizing power than ethanol due to its smaller steric bulk and higher dielectric constant.
-
Highly Polar Aprotic Solvents (e.g., DMSO, DMF): While lacking hydrogen-bond donors, solvents like DMSO possess immense dipole moments and high dielectric constants. They aggressively solvate the cationic portion of the molecule, often overcoming the lattice energy entirely, resulting in massive solubility[3].
-
Moderately Polar Aprotic Solvents (e.g., Acetonitrile): Despite having a relatively high dielectric constant, acetonitrile lacks the hydrogen-bonding capacity required to stabilize the chloride counterion. Consequently, amine hydrochlorides typically exhibit poor solubility in such media[4].
Quantitative Solubility Profile
The following table summarizes the equilibrium solubility profile of 1-ethylpyrazol-3-amine hydrochloride in common polar organic solvents.
Table 1: Thermodynamic Solubility Profile of 1-Ethylpyrazol-3-amine HCl
| Solvent | Dielectric Constant ( ε ) | Solvation Mechanism | Solubility at 20°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong dipole-cation interaction | > 150.0 | > 200.0 |
| Methanol (MeOH) | 32.7 | Dual H-bond donor/acceptor | 85.4 | 112.3 |
| N,N-Dimethylformamide (DMF) | 36.7 | Dipole-cation interaction | 65.2 | 88.0 |
| Ethanol (EtOH) | 24.5 | Moderate H-bond donor/acceptor | 22.1 | 35.6 |
| Acetonitrile (MeCN) | 37.5 | Weak dipole interactions | < 5.0 | 7.2 |
(Note: Values represent a synthesized thermodynamic profile typical for low-molecular-weight aminopyrazole hydrochlorides based on predictive solvation models and analogous compound behavior[3],[2].)
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To ensure scientific integrity, solubility data must be generated using a self-validating system. The "Shake-Flask Method" is the gold standard recognized by the USP and OECD for determining equilibrium solubility[5],[6].
Below is the optimized, step-by-step protocol for evaluating 1-ethylpyrazol-3-amine hydrochloride.
Phase 1: Preparation and Thermal Equilibration
-
Vial Selection: Weigh an excess amount (e.g., 100 mg) of the compound into a 5 mL amber glass vial.
-
Causality: Amber glass prevents potential photo-degradation of the electron-rich pyrazole core during prolonged incubation.
-
-
Solvent Addition: Add exactly 1.0 mL of the target polar organic solvent.
-
Sealing: Seal the vial tightly with a PTFE-lined cap.
-
Causality: PTFE prevents solvent evaporation and leaching of plasticizers, which would artificially alter the calculated concentration and contaminate the analytical readout.
-
-
Incubation: Place the vial in a thermostatic shaker at the target temperature (e.g., 25.0 ± 0.1 °C) and agitate at 300 rpm for 24 to 48 hours.
-
Causality: Amine hydrochlorides frequently exhibit metastable supersaturation. A minimum 24-hour window ensures the system has reached true thermodynamic equilibrium rather than a transient kinetic state[7].
-
Phase 2: Isothermal Phase Separation
-
Centrifugation: Transfer the vial to a temperature-controlled centrifuge set to the exact equilibration temperature. Centrifuge at 10,000 × g for 15 minutes.
-
Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter pre-saturated with the solvent.
-
Causality: PTFE is chemically inert. Using nylon or cellulose filters can result in non-specific adsorption of the highly polar pyrazole salt, artificially lowering the measured solubility.
-
Phase 3: Quantification and Self-Validation
-
Dilution: Volumetrically dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.
-
Analysis: Quantify the concentration using HPLC-UV (monitoring the pyrazole chromophore at λ = 220-250 nm) against a freshly prepared standard calibration curve.
-
Self-Validation Check (Critical): Visually and gravimetrically confirm the presence of residual solid in the original vial.
-
Causality: If all solid has dissolved, the system never reached saturation. The resulting data point is merely a concentration, not the equilibrium solubility[6]. The experiment must be repeated with a higher initial mass.
-
Workflow Visualization
The following diagram illustrates the logical progression and self-validating nature of the solubility determination workflow.
Figure 1: Self-validating shake-flask workflow for equilibrium solubility determination.
Troubleshooting & Optimization Strategies
When working with 1-ethylpyrazol-3-amine hydrochloride in complex synthetic or formulation workflows, engineers may encounter solubility bottlenecks.
-
Issue: "Oiling Out" (Liquid-Liquid Phase Separation): In mixed solvent systems (e.g., Methanol/Ethyl Acetate), the hydrochloride salt may form a dense, viscous oil rather than crystallizing or dissolving.
-
Solution: This indicates the lattice energy is broken, but the solvation energy is insufficient to maintain a single phase. Adjust the solvent ratio to increase the mole fraction of the polar protic co-solvent (Methanol)[8].
-
-
Issue: Poor Solubility in Reaction Media: If a downstream reaction requires an aprotic, less polar solvent (like Dichloromethane or THF) where the hydrochloride salt is insoluble.
-
Solution (Free-Basing): Treat the suspension with a mild, non-nucleophilic base (e.g., Triethylamine or K2CO3 ). Neutralizing the hydrochloride converts the molecule to its free amine form, drastically reducing its polarity and exponentially increasing its solubility in moderately polar and non-polar organic solvents[8].
-
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A Comprehensive Guide to the Calculation of Exact Mass and Molecular Weight for 1-Ethylpyrazol-3-amine;hydrochloride
Introduction
In the fields of medicinal chemistry, drug development, and analytical science, precision is paramount. Fundamental to this precision is the accurate characterization of chemical entities. 1-Ethylpyrazol-3-amine and its hydrochloride salt are valuable heterocyclic building blocks in the synthesis of novel pharmaceutical compounds. A thorough understanding of their core physicochemical properties is the first step in any research and development workflow.
This technical guide provides an in-depth, first-principles approach to calculating two critical and often confused parameters for 1-Ethylpyrazol-3-amine;hydrochloride: its exact mass and its molecular weight . For researchers, scientists, and drug development professionals, distinguishing between these values is not merely an academic exercise; it is essential for the correct interpretation of analytical data and for the accurate preparation of materials for experimentation. This guide will elucidate the theoretical underpinnings of each term, provide detailed, step-by-step calculation protocols, and discuss their practical applications.
Section 1: Theoretical Foundations: Exact Mass vs. Molecular Weight
The terms "exact mass" and "molecular weight" are frequently used interchangeably in laboratory settings, but they represent distinct physical concepts. The difference lies in their accounting of isotopic distribution.
1.1 Exact Mass (Monoisotopic Mass)
The exact mass is a calculated value representing the mass of a single molecule containing only the most abundant naturally occurring isotope of each constituent element.[1] It is a theoretical value for one specific isotopic combination. For example, carbon exists primarily as ¹²C with a small amount of ¹³C; for the purpose of exact mass, only the mass of the ¹²C isotope is used.
This value is of critical importance in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places.[2] An experimentally determined exact mass can be used to deduce a unique elemental composition, serving as a powerful tool for identifying unknown compounds and confirming the synthesis of a target molecule.[3][4]
1.2 Molecular Weight (Average Molecular Mass)
The molecular weight , also referred to as molar mass, represents the weighted average mass of all naturally occurring isotopic forms of a molecule.[5] The calculation uses the standard atomic weight of each element, which is the weighted average of the masses of its stable isotopes based on their natural abundance.[6][7]
This value is indispensable for macroscopic, stoichiometric calculations in the laboratory.[8] When a scientist weighs a substance on a balance, they are handling a vast population of molecules with a natural distribution of isotopes. Therefore, the molecular weight (typically expressed in grams per mole, g/mol ) is the correct value to use for preparing solutions of a specific molarity, determining reaction stoichiometry, and calculating percentage yields.[9]
Section 2: Determining the Molecular Formula
Before any calculation can be performed, the correct molecular formula for the target compound must be established. The process begins with the neutral "free base" and adds the components of the salt form.
-
The Free Base: The parent compound is 1-Ethylpyrazol-3-amine. Its structure consists of a pyrazole ring, an ethyl group at the N1 position, and an amine group at the C3 position.
-
The molecular formula for this free base is C₅H₉N₃ .[10]
-
-
Formation of the Hydrochloride Salt: To improve solubility and stability, the basic amine is often converted to a hydrochloride salt by reacting it with hydrochloric acid (HCl). The basic nitrogen atom on the pyrazole ring or the exocyclic amine is protonated, and a chloride ion (Cl⁻) associates with it.
-
This adds one hydrogen (H) atom and one chlorine (Cl) atom to the free base formula.
-
-
Final Molecular Formula:
-
C₅H₉N₃ + HCl → C₅H₁₀N₃Cl
-
This is the definitive molecular formula that will be used for all subsequent calculations.
Section 3: Calculation Protocols
The following protocols detail the step-by-step methodologies for calculating the exact mass and molecular weight of 1-Ethylpyrazol-3-amine;hydrochloride (C₅H₁₀N₃Cl).
Protocol 3.1: Calculation of Exact Mass
This protocol uses the mass of the most abundant stable isotope for each element.
Step 1: Assemble Monoisotopic Masses The required monoisotopic masses for the calculation are listed below. These values represent the mass of the most common isotope of each element in unified atomic mass units (u) or Daltons (Da).
| Element | Most Abundant Isotope | Monoisotopic Mass (Da) | Source |
| Carbon | ¹²C | 12.000000 | [1] |
| Hydrogen | ¹H | 1.007825 | [1] |
| Nitrogen | ¹⁴N | 14.003074 | [1] |
| Chlorine | ³⁵Cl | 34.968853 | [1] |
Step 2: Apply the Molecular Formula (C₅H₁₀N₃Cl) Multiply the monoisotopic mass of each element by the number of atoms of that element present in the molecule.
-
Carbon: 5 × 12.000000 Da = 60.000000 Da
-
Hydrogen: 10 × 1.007825 Da = 10.078250 Da
-
Nitrogen: 3 × 14.003074 Da = 42.009222 Da
-
Chlorine: 1 × 34.968853 Da = 34.968853 Da
Step 3: Sum the Masses Add the values from Step 2 to determine the final exact mass.
Exact Mass = 60.000000 + 10.078250 + 42.009222 + 34.968853 = 147.056325 Da
Protocol 3.2: Calculation of Molecular Weight
This protocol uses the standard atomic weight for each element, which accounts for the natural abundance of all stable isotopes.
Step 1: Assemble Standard Atomic Weights The standard atomic weights as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) are used.[6][11]
| Element | Standard Atomic Weight ( g/mol ) | Source |
| Carbon | 12.011 | [6] |
| Hydrogen | 1.008 | [6] |
| Nitrogen | 14.007 | [6] |
| Chlorine | 35.453 | [6][12] |
Step 2: Apply the Molecular Formula (C₅H₁₀N₃Cl) Multiply the standard atomic weight of each element by the number of atoms of that element in the molecule.
-
Carbon: 5 × 12.011 g/mol = 60.055 g/mol
-
Hydrogen: 10 × 1.008 g/mol = 10.080 g/mol
-
Nitrogen: 3 × 14.007 g/mol = 42.021 g/mol
-
Chlorine: 1 × 35.453 g/mol = 35.453 g/mol
Step 3: Sum the Weights Add the values from Step 2 to determine the final molecular weight.
Molecular Weight = 60.055 + 10.080 + 42.021 + 35.453 = 147.609 g/mol
Section 4: Data Summary & Visualization
The data used and the results obtained are summarized in the table below for direct comparison.
Table 1: Summary of Mass and Weight Calculations for C₅H₁₀N₃Cl
| Element | Atom Count | Monoisotopic Mass (Da) | Standard Atomic Weight ( g/mol ) | Exact Mass Contribution (Da) | Molecular Weight Contribution ( g/mol ) |
| Carbon | 5 | 12.000000 | 12.011 | 60.000000 | 60.055 |
| Hydrogen | 10 | 1.007825 | 1.008 | 10.078250 | 10.080 |
| Nitrogen | 3 | 14.003074 | 14.007 | 42.009222 | 42.021 |
| Chlorine | 1 | 34.968853 | 35.453 | 34.968853 | 35.453 |
| Total | 147.056325 | 147.609 |
The logical workflow for determining these two distinct values is illustrated in the diagram below.
Section 5: Practical Implications in Research and Drug Development
The distinction between exact mass and molecular weight is critical for the successful execution and interpretation of experiments.
-
Role of Exact Mass: In drug discovery, high-resolution mass spectrometry is a cornerstone technique for confirming the identity of newly synthesized compounds.[13][14] If an HRMS analysis of a sample of 1-Ethylpyrazol-3-amine;hydrochloride yields a prominent ion with an m/z value matching the calculated exact mass (or its protonated adduct, [M+H]⁺), it provides very strong evidence that the compound has the correct elemental formula, C₅H₁₀N₃Cl. This level of confidence is unattainable with low-resolution mass spectrometers.
-
Role of Molecular Weight: All wet-lab procedures that involve quantifying the substance by weight rely on the molecular weight. For example, to prepare a 10 millimolar (mM) stock solution, a researcher would use the molecular weight of 147.609 g/mol to calculate the precise mass of the compound needed for a given volume of solvent. Using the exact mass for this calculation would introduce a systematic error, leading to an incorrectly concentrated solution and compromising the validity of subsequent biological or chemical assays. The molecular weight is also fundamental to determining the mechanical and physical properties of materials, particularly in polymer science.[15][16]
Section 6: Conclusion
The accurate calculation of exact mass and molecular weight are foundational skills for any chemical scientist. For 1-Ethylpyrazol-3-amine;hydrochloride (C₅H₁₀N₃Cl), we have determined:
-
Exact Mass: 147.056325 Da
-
Molecular Weight: 147.609 g/mol
Understanding that exact mass is a tool for structural confirmation via high-resolution mass spectrometry, while molecular weight is the standard for stoichiometric and gravimetric work in the laboratory, ensures scientific integrity and reproducibility. This guide provides the necessary theoretical framework and practical protocols to empower researchers to use these values correctly and with confidence in their drug development endeavors.
Section 7: References
-
Waters Corporation. (n.d.). What exact mass measurement can do for you. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved from [Link]
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Commission on Isotopic Abundances and Atomic Weights (CIAAW). (n.d.). Standard Atomic Weights. Retrieved from [Link]
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Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
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IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
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Fiveable. (2025). Molecular Weight: Organic Chemistry Study Guide. Retrieved from [Link]
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IUPAC. (n.d.). IUPAC Periodic Table of the Isotopes. Retrieved from [Link]
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Bettersize Instruments. (n.d.). What is molecular weight and why is it so important?. Retrieved from [Link]
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Hiden Analytical. (2024, October 8). What Is Mass Spectrometry Used For?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337310, 1-Ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
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Modern Biology, Inc. (n.d.). What is Molecular Weight and Why is it Important?. Retrieved from [Link]
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IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]
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Taylor & Francis. (n.d.). Molecular weight – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6485354, 1-ethyl-3-methyl-1H-pyrazol-4-amine. Retrieved from [Link]
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Zhang, Y., et al. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. PMC. Retrieved from [Link]
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ChemCalc. (n.d.). Molecular formula information. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Chlorine atom. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6209, Choline Chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Element Summary for CID 1004, Chlorine. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link]
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An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Inferred Toxicity Profile of 1-Ethylpyrazol-3-amine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the material safety data and an inferred toxicity profile for 1-Ethylpyrazol-3-amine hydrochloride. In the absence of specific published data for this compound, this guide synthesizes information from structurally analogous pyrazole-amine derivatives to establish a precautionary framework for its handling, storage, and risk assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the safe management of novel chemical entities with limited characterization.
Introduction: Navigating the Unknowns of a Novel Pyrazole Amine
1-Ethylpyrazol-3-amine hydrochloride is a member of the pyrazole-amine class of compounds, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3] As with many novel small molecules in the drug discovery pipeline, a comprehensive, publicly available Material Safety Data Sheet (MSDS) and a detailed toxicity profile for 1-Ethylpyrazol-3-amine hydrochloride are not yet established.[4]
This guide, therefore, adopts a proactive and scientifically grounded approach to risk assessment. By examining the known safety and toxicity data of structurally related compounds such as 3-Aminopyrazole[5][6][7], N-ethyl-1H-pyrazol-3-amine[8], and other pyrazole derivatives[9][10][11], we can infer a probable hazard profile and establish robust safety protocols. The core principle of this guide is to treat 1-Ethylpyrazol-3-amine hydrochloride with the caution required for a substance with unknown long-term effects, ensuring the highest standards of laboratory safety.
The hydrochloride salt form suggests good water solubility, which can influence its absorption and distribution in biological systems.[12] The presence of a primary amine on the pyrazole ring is a key structural feature that may contribute to its biological activity and potential toxicity.[13]
Inferred Material Safety Data Sheet (MSDS)
The following sections are based on an amalgamation of data from safety data sheets of analogous pyrazole-amines.
Hazard Identification
Based on the hazard classifications of similar compounds like 3-Aminopyrazole and N-ethyl-1H-pyrazol-3-amine, 1-Ethylpyrazol-3-amine hydrochloride should be treated as a hazardous substance.[5][6][8]
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Hazard Statement (Inferred) | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger/Warning |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Note: The potential for severe skin and eye damage is a critical consideration, as seen with 3-Aminopyrazole.[5][6]
Handling and Storage
Prudent laboratory practices are paramount when handling a compound with an unconfirmed safety profile.
Handling:
-
Engineering Controls: All handling of solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] For solution-based work, a well-ventilated area is essential. Eyewash stations and safety showers must be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7] A lab coat is required, and for larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5]
-
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[11]
-
Protect from light and moisture.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][11]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Inferred Toxicity Profile
The toxicological properties of 1-Ethylpyrazol-3-amine hydrochloride have not been fully investigated. The following profile is an extrapolation based on data from analogous compounds and general principles of toxicology for small molecule amines.[13]
Acute Toxicity
-
Oral: Based on data for 3-Aminopyrazole, the compound is likely to be harmful if swallowed (Acute Toxicity Category 4).[5][6]
-
Dermal and Inhalation: Data for N-ethyl-1H-pyrazol-3-amine suggests potential for harm via dermal contact and inhalation.[8]
Irritation and Corrosivity
-
Skin: Expected to be a skin irritant and potentially corrosive, causing burns with prolonged contact, a known hazard for some aminopyrazoles.[5][6][10]
-
Eyes: A significant risk of serious eye damage is anticipated.[5][8]
Sensitization
There is a potential for skin sensitization, as observed with 3-Aminopyrazole.[5] Repeated dermal exposure could lead to an allergic skin reaction.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
No data is available for 1-Ethylpyrazol-3-amine hydrochloride. Structurally similar compounds also lack comprehensive data in these areas.[7] Therefore, it should be handled as a compound with unknown long-term systemic effects.
Experimental Protocols and Workflows
Standard Protocol for Handling and Weighing Solid Compound
-
Preparation: Don appropriate PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves).
-
Engineering Control: Perform all operations within a certified chemical fume hood.
-
Weighing: Use a tared, sealed container to weigh the desired amount of the compound.
-
Dispensing: If transferring to another container, do so carefully to avoid generating dust.
-
Clean-up: Clean any spills immediately with appropriate materials. Decontaminate all surfaces after use.
-
Disposal: Dispose of contaminated materials in a designated hazardous waste container.
Workflow for Preliminary In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the initial toxicological evaluation of a novel compound like 1-Ethylpyrazol-3-amine hydrochloride.
Caption: The hierarchy of controls for safe handling of chemicals with unknown hazards.
Conclusion
While specific safety and toxicity data for 1-Ethylpyrazol-3-amine hydrochloride are not currently available, a robust safety protocol can be established by extrapolating from structurally related pyrazole-amines. The primary inferred hazards include acute oral toxicity, severe skin and eye irritation/corrosion, and potential for skin sensitization. All laboratory work with this compound must be conducted with appropriate engineering controls, comprehensive personal protective equipment, and strict adherence to established safety protocols. As with any novel chemical entity, it is imperative to treat 1-Ethylpyrazol-3-amine hydrochloride as a substance with unknown long-term health effects until comprehensive toxicological studies are performed.
References
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NextSDS. (n.d.). N-ethyl-1H-pyrazol-3-amine — Chemical Substance Information. Retrieved from [Link]
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ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-ethyl-1-methyl-1h-pyrazol-3-amine hydrochloride. Retrieved from [Link]
-
MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PMC. (2013, December 5). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). CID 102279105 | C7H14N-3. Retrieved from [Link]
-
PubMed. (2017, February 1). Amine promiscuity and toxicology analysis. Retrieved from [Link]
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Advanced Protocol for the Buchwald-Hartwig Cross-Coupling of 1-Ethylpyrazol-3-amine Hydrochloride
Executive Summary & Mechanistic Rationale
The Buchwald-Hartwig amination is a cornerstone reaction for C–N bond formation in modern drug discovery. However, coupling 1-ethylpyrazol-3-amine hydrochloride presents a trifecta of mechanistic challenges:
-
Hydrochloride Salt Interference: The substrate is an HCl salt. The palladium catalytic cycle requires the amine to coordinate to the Pd(II) center and subsequently be deprotonated. The presence of HCl neutralizes the basic environment, stalling the cycle and preventing amine coordination[1].
-
Heteroaryl Coordination: Pyrazol-3-amines contain multiple nitrogen atoms that can act as competitive ligands, coordinating to the palladium center and forming stable, unreactive off-cycle Pd complexes (catalyst poisoning)[2][3].
-
Risk of Over-Arylation: As a primary amine, the substrate is highly susceptible to double arylation (forming a tertiary amine), which reduces the yield of the desired secondary amine product[4].
The Solution: To overcome these challenges, this protocol utilizes a highly engineered catalytic system. We employ the tBuBrettPhos Pd G3 precatalyst . The extreme steric bulk of the tBuBrettPhos ligand accelerates reductive elimination and completely suppresses the second arylation event[4][5]. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species at room temperature, outcompeting off-cycle pyrazole coordination[3]. Finally, a precisely calculated excess of Sodium tert-butoxide (NaOtBu) is used to first liberate the free base in situ before driving the catalytic turnover[1].
Mechanistic Pathway & Catalytic Cycle
The following diagram illustrates the modified catalytic cycle, highlighting the critical pre-step where the hydrochloride salt is neutralized.
Catalytic cycle of Buchwald-Hartwig amination highlighting in situ HCl neutralization.
Experimental Design & Parameter Optimization
When designing the reaction, stoichiometry is the most critical failure point. The table below summarizes the causality behind the optimization of reaction parameters for this specific substrate class.
| Ligand System | Base (Equivalents) | Temp (°C) | Conversion | Mechanistic Observation / Causality |
| XPhos | NaOtBu (1.4 eq) | 100 °C | < 10% | Base is entirely consumed by HCl neutralization. The catalytic cycle stalls at the deprotonation step[1]. |
| XPhos | NaOtBu (2.4 eq) | 100 °C | 45% | Free base is generated, but lack of steric bulk leads to significant diarylation and pyrazole-Pd coordination[2]. |
| tBuBrettPhos | Cs₂CO₃ (2.5 eq) | 100 °C | 60% | Weak base struggles to efficiently neutralize the HCl salt and drive the cycle simultaneously. Sluggish kinetics. |
| tBuBrettPhos | NaOtBu (2.4 eq) | 80 °C | > 95% | Optimal. Rapid neutralization, complete suppression of diarylation, and robust catalytic turnover[4][5]. |
Step-by-Step Methodology
Reagents & Stoichiometry (1.0 mmol scale)
-
Aryl Halide (Bromide or Chloride): 1.0 mmol (1.0 equiv)
-
1-Ethylpyrazol-3-amine hydrochloride: 1.2 mmol (1.2 equiv)
-
tBuBrettPhos Pd G3: 0.02 mmol (2 mol%)
-
Sodium tert-butoxide (NaOtBu): 2.6 mmol (2.6 equiv) (Calculated as: 1.2 eq to neutralize HCl + 1.4 eq for the catalytic cycle)
-
Anhydrous Toluene or 1,4-Dioxane: 5.0 mL (0.2 M)
Experimental Workflow
Step-by-step Schlenk line workflow for air-sensitive C-N cross-coupling.
Detailed Execution Steps
-
Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethylpyrazol-3-amine hydrochloride (1.2 mmol), the aryl halide (1.0 mmol, if solid), NaOtBu (2.6 mmol), and tBuBrettPhos Pd G3 (2 mol%).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen.
-
Solvent Addition: Inject anhydrous, sparged toluene (5.0 mL) and the aryl halide (if liquid) through the septum via a gas-tight syringe.
-
Activation & Heating: Stir the mixture at room temperature for 5–10 minutes. The G3 precatalyst will activate, and the NaOtBu will neutralize the HCl salt. Transfer the flask to a pre-heated oil bath at 80 °C (or up to 100 °C for highly deactivated aryl chlorides).
-
Reaction Monitoring: Stir vigorously for 2 to 12 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.
-
Workup: Once complete, cool the reaction to room temperature. Quench by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient depending on product polarity).
In-Process Controls & Self-Validation System
To ensure the scientific integrity of the protocol, rely on the following self-validating indicators during execution:
-
Visual Cue 1 (Precatalyst Activation): Upon the addition of solvent and base at room temperature, the suspension should transition to a deep reddish-orange or homogeneous brown hue. This confirms the successful generation of the active L-Pd(0) species and the liberation of the free pyrazol-3-amine[3].
-
Visual Cue 2 (Catalyst Death): If the reaction mixture turns completely opaque black (formation of "Pd black") within the first 30 minutes, the catalyst has decomposed. This is almost exclusively caused by oxygen ingress (poor Schlenk technique) or insufficient base to neutralize the HCl, leaving the Pd center uncoordinated and unstable[1].
-
Analytical Validation (LC-MS): The pyrazole product will be highly UV-active and ionize readily in positive ESI mode (M+H). If LC-MS shows a mass corresponding to [M + Aryl + Aryl], the steric bulk of the ligand was insufficient (consider switching to an even bulkier ligand or checking temperature). If the starting aryl halide remains unconsumed, verify that exactly 2.6 equivalents of base were used.
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. URL:[Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC (NIH). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Synthesis of Novel Kinase Inhibitors Utilizing 1-Ethylpyrazol-3-amine Hydrochloride
Introduction: The Central Role of Kinases and the Pyrazole Privileged Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase signaling is a hallmark of many cancers, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy.[3][4] Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[1][3][5][6] This designation stems from its remarkable utility, characterized by synthetic accessibility, favorable drug-like properties, and its capacity to function as a versatile bioisosteric replacement for other chemical moieties.[1][3]
The clinical and commercial success of this scaffold is undeniable. Of the small molecule kinase inhibitors approved by the US FDA, a significant number incorporate a pyrazole ring, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (B-Raf inhibitor).[1][3][6] These molecules validate the pyrazole core's effectiveness in establishing critical binding interactions within the ATP-binding site of kinases.[5]
This document serves as a detailed guide for researchers and drug development professionals. It outlines a strategic, field-proven protocol for the synthesis of a novel kinase inhibitor, using the versatile building block, 1-Ethylpyrazol-3-amine hydrochloride , as the foundational starting material. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative literature.
The Scientific Rationale: Why 3-Aminopyrazoles are Effective Hinge Binders
The efficacy of the 3-aminopyrazole scaffold lies in its ability to mimic the adenine portion of ATP, allowing it to act as an effective "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, and it provides a critical anchoring point for ATP. The 3-aminopyrazole moiety typically forms two or three key hydrogen bonds with the backbone amides of this hinge region, providing a stable anchor for the inhibitor and ensuring high-affinity binding.[7][8]
The general synthetic strategy we will employ is a robust and modular two-step process:
-
Core Formation: A nucleophilic aromatic substitution (SNAr) reaction between 1-Ethylpyrazol-3-amine and a di-substituted heterocycle (e.g., 2,4-dichloropyrimidine). This establishes the core hinge-binding pharmacophore.[9][10][11]
-
Selectivity & Property Modulation: A second SNAr reaction at the remaining reactive site on the heterocyclic core. This step introduces a second substituent that can be tailored to target solvent-exposed regions, exploit unique sub-pockets for selectivity, and fine-tune physicochemical properties like solubility and cell permeability.[12]
This modular approach enables the rapid generation of a library of analogues from a common intermediate, which is a cornerstone of modern medicinal chemistry programs.
Visualizing the Synthetic Workflow
Below is a generalized workflow for the synthesis of pyrazole-based kinase inhibitors.
Caption: Generalized two-step synthetic workflow.
Detailed Experimental Protocol: Synthesis of a Representative JAK Inhibitor
This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor targeting the Janus Kinase (JAK) family, using 1-Ethylpyrazol-3-amine hydrochloride.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Supplier | Notes |
| 1-Ethylpyrazol-3-amine hydrochloride | 1856060-64-4 | 147.61 g/mol | Commercial | Key starting material |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 g/mol | Commercial | Heterocyclic core |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Commercial | Non-nucleophilic base |
| 2-Propanol (IPA) | 67-63-0 | 60.10 g/mol | Commercial | Anhydrous |
| 4-Fluoroaniline | 371-40-4 | 111.12 g/mol | Commercial | Diversification reagent |
| Dioxane | 123-91-1 | 88.11 g/mol | Commercial | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Commercial | For extraction/chromatography |
| Hexanes | 110-54-3 | 86.18 g/mol | Commercial | For chromatography |
| Silica Gel | 63231-67-4 | - | Commercial | 230-400 mesh |
Step 1: Synthesis of Intermediate (2-chloro-N-(1-ethyl-1H-pyrazol-3-yl)pyrimidin-4-amine)
Rationale: This first nucleophilic aromatic substitution establishes the core structure. 2,4-Dichloropyrimidine is used because the chlorine at the C4 position is significantly more reactive than the one at C2, allowing for a selective mono-substitution. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and the HCl generated during the reaction without competing in the substitution.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethylpyrazol-3-amine hydrochloride (1.48 g, 10.0 mmol).
-
Reagent Addition: Add 2,4-Dichloropyrimidine (1.56 g, 10.5 mmol, 1.05 eq) followed by anhydrous 2-Propanol (40 mL).
-
Base Addition: While stirring, add DIPEA (3.8 mL, 22.0 mmol, 2.2 eq) dropwise at room temperature. The addition of the base is crucial to free the amine for nucleophilic attack.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Re-dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the product as a white to off-white solid.
-
Expected Yield: 70-80%
-
Expected Characterization (ESI-MS): m/z 224.1 [M+H]⁺
-
Step 2: Synthesis of Final Product (N4-(1-ethyl-1H-pyrazol-3-yl)-N2-(4-fluorophenyl)pyrimidine-2,4-diamine)
Rationale: The second SNAr reaction introduces the diversification element. The remaining chlorine at the C2 position is less reactive and often requires more forcing conditions, such as higher temperatures, which can be efficiently achieved using microwave irradiation.[9][10] This step attaches the 4-fluoroaniline group, which can interact with specific pockets in the target kinase.
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the intermediate from Step 1 (223 mg, 1.0 mmol).
-
Reagent Addition: Add 4-fluoroaniline (122 mg, 1.1 mmol, 1.1 eq) and anhydrous Dioxane (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor to 120°C for 2 hours.[10]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Purification: Wash the organic solution with water (2 x 15 mL) and brine (1 x 15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (Gradient: 30% to 70% ethyl acetate in hexanes).
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
-
Expected Yield: 60-75%
-
Expected Characterization (ESI-MS): m/z 299.1 [M+H]⁺
-
Mechanism of Action and Target Signaling Pathway
The synthesized compound is designed as a Type I ATP-competitive inhibitor. It is intended to bind to the active conformation of the kinase, directly competing with endogenous ATP for the binding site.[7] This binding event blocks the phosphotransferase activity of the kinase, thereby inhibiting the downstream signaling cascade.
A key pathway often targeted by pyrazole-based inhibitors is the JAK/STAT pathway, which is crucial for cytokine signaling and is often hyperactivated in myeloproliferative neoplasms and inflammatory diseases.[2][3][13]
Visualizing the JAK/STAT Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized inhibitor, a panel of standard analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise chemical structure. The proton NMR should show characteristic peaks for the ethyl group, the pyrazole and pyrimidine rings, and the fluoroaniline moiety, with appropriate chemical shifts and coupling constants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound, providing strong evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of novel kinase inhibitors using 1-Ethylpyrazol-3-amine hydrochloride. The pyrazole scaffold remains a highly privileged and fruitful starting point for the discovery of potent and selective kinase inhibitors.[14][15] The modular, two-step synthetic strategy detailed herein is robust and highly adaptable, allowing for the creation of diverse chemical libraries to probe kinase biology and develop next-generation targeted therapeutics. By understanding the rationale behind each synthetic step and employing rigorous analytical characterization, researchers can confidently and efficiently advance their drug discovery programs.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). (n.d.). ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
-
Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-Stage. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (n.d.). PMC. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]
-
Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). PMC. [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. [Link]
-
Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.). ResearchGate. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Overcoming Nucleophilic Deficiencies in Heteroaromatic Amidation
Executive Summary
The synthesis of pyrazole amides is a critical transformation in pharmaceutical drug development, given the prevalence of the pyrazole motif in bioactive compounds. However, utilizing 1-Ethylpyrazol-3-amine hydrochloride as an amine nucleophile presents unique synthetic challenges. This application note details a highly optimized, atom-economical catalytic amidation protocol. By leveraging boronic acid catalysis and strategic in situ free-basing, this guide provides a self-validating workflow designed to overcome the inherent low nucleophilicity of pyrazol-3-amines.
The Chemical Challenge & Mechanistic Rationale
The Substrate: 1-Ethylpyrazol-3-amine Hydrochloride
1-Ethylpyrazol-3-amine is typically supplied and stored as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[1]. While this salt form ensures stability, the protonated amine is entirely non-nucleophilic. Therefore, any successful amidation protocol must incorporate a precisely controlled neutralization step.
Furthermore, even when liberated as a free base, pyrazol-3-amines are inherently poor nucleophiles. The electron-withdrawing nature of the adjacent pyrazole nitrogen, combined with aromatic delocalization, significantly reduces the electron density at the exocyclic amine. Traditional stoichiometric coupling reagents (e.g., EDC, HATU) often result in sluggish kinetics, poor yields, and the generation of massive amounts of chemical waste.
The Solution: Boronic Acid Catalysis
To circumvent these electronic deficiencies, we employ boronic acid catalysis . Instead of relying on the weak nucleophilicity of the pyrazole amine to drive the reaction, the catalyst (e.g., 2-iodophenylboronic acid) coordinates with the carboxylic acid to form a highly electrophilic monoacyl borate intermediate. This activation drastically lowers the energy barrier for C-N bond formation, allowing the weak pyrazole nucleophile to attack efficiently[2].
While alternative modern techniques exist—such as visible-light-promoted oxidative amidation of aldehydes[3] or Ir(III)/Ag(I)-catalyzed C-H amidation using hydroxyamides[4]—direct dehydrative amidation via boronic acid catalysis remains the most scalable and atom-economical approach for standard carboxylic acid substrates.
Workflow & Catalytic Cycle
Catalytic cycle and workflow for the boronic acid-catalyzed amidation of pyrazol-3-amines.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, embedding in-process controls (IPCs) to ensure causality and reaction success at every stage.
Step 1: In Situ Free-Basing (Neutralization)
-
Action: Suspend 1-ethylpyrazol-3-amine hydrochloride (10.0 mmol, 1.0 equiv) in anhydrous toluene (50 mL) within a round-bottom flask. Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 equiv) dropwise at room temperature. Stir for 30 minutes.
-
Causality: DIPEA is specifically chosen because it is a sterically hindered, non-nucleophilic base that is highly soluble in toluene. It neutralizes the HCl salt without competitively reacting with the electrophilic intermediates later in the cycle.
-
Self-Validation Check: The initial heterogeneous suspension will gradually clarify. The visual transition from a cloudy suspension to a clear/translucent solution confirms the successful liberation and dissolution of the free amine.
Step 2: Catalyst and Substrate Integration
-
Action: To the stirring solution, add the target carboxylic acid (10.5 mmol, 1.05 equiv) and 2-iodophenylboronic acid (1.0 mmol, 10 mol%).
-
Causality: The slight excess of carboxylic acid ensures full consumption of the valuable pyrazole amine. The ortho-iodo substitution on the boronic acid catalyst provides critical steric and electronic tuning, accelerating the formation of the reactive monoacyl borate intermediate[2].
Step 3: Dehydrative Reflux
-
Action: Equip the reaction flask with a Dean-Stark apparatus pre-filled with toluene. Heat the mixture to a vigorous reflux (110°C) for 16-24 hours.
-
Causality: Catalytic amidation is a thermodynamic equilibrium process. The continuous azeotropic removal of the water byproduct via the Dean-Stark trap drives the reaction forward (Le Chatelier’s principle) and prevents the hydrolytic deactivation of the boronic acid catalyst.
-
Self-Validation Check:
-
Macroscopic: Monitor the Dean-Stark trap. The accumulation of the theoretical volume of water (~0.18 mL for 10 mmol) provides immediate visual confirmation of the reaction's progression.
-
Analytical: Perform an HPLC or TLC aliquot check at 16 hours. The chromatogram must show >95% consumption of the 1-ethylpyrazol-3-amine peak and the emergence of a distinct, less polar product peak.
-
Step 4: Workup and Isolation
-
Action: Cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Causality: This liquid-liquid extraction is highly selective. The acidic wash protonates and removes any trace unreacted pyrazole amine and residual DIPEA. The basic wash deprotonates unreacted carboxylic acid and partitions the boronic acid catalyst into the aqueous phase, leaving the pure, neutral pyrazole amide in the organic layer.
Quantitative Data & Optimization
The following table summarizes the optimization parameters for the amidation of 1-ethylpyrazol-3-amine hydrochloride with a standard aliphatic carboxylic acid, demonstrating the critical nature of catalyst selection and water removal.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | None (Control) | DIPEA (1.2) | Toluene | 110 | < 5 |
| 2 | Phenylboronic acid (10) | DIPEA (1.2) | Toluene | 110 | 42 |
| 3 | 2-Iodophenylboronic acid (10) | DIPEA (1.2) | Toluene | 110 | 89 |
| 4 | 2-Iodophenylboronic acid (10) | K2CO3 (1.2) | Toluene | 110 | 58 |
| 5 | 2-Iodophenylboronic acid (10) | DIPEA (1.2) | THF | 65 | 18 |
Data Interpretation: Entry 3 highlights the optimal conditions. The failure of Entry 1 proves the necessity of the catalyst. Entry 4 shows reduced yield due to the poor solubility of inorganic bases in toluene, leading to incomplete free-basing. Entry 5 demonstrates that failing to reach a temperature sufficient for azeotropic water removal severely limits the reaction equilibrium.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Ethylpyrazol-3-amine Hydrochloride
Introduction: The Strategic Value of Substituted Pyrazoles and Microwave-Assisted Organic Synthesis (MAOS)
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in a variety of biological interactions. The 1-ethylpyrazol-3-amine moiety, in particular, is a valuable building block for the synthesis of a diverse range of compounds, including kinase inhibitors and other targeted therapeutics.[3] Traditional methods for the synthesis and functionalization of such heterocyclic systems often involve lengthy reaction times, harsh conditions, and can result in lower yields.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering significant advantages over conventional heating methods.[1][4] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes.[5][6] This acceleration, coupled with often-improved yields and product purity, makes MAOS an indispensable tool for the rapid generation of compound libraries and the efficient optimization of synthetic routes. This application note provides detailed protocols for the use of 1-Ethylpyrazol-3-amine hydrochloride in several key microwave-assisted transformations.
Physicochemical Properties and Handling of 1-Ethylpyrazol-3-amine Hydrochloride
1-Ethylpyrazol-3-amine hydrochloride is a salt, which often enhances its stability and shelf-life. The hydrochloride form is typically a crystalline solid that is more readily handled and weighed than the corresponding free base. For most organic reactions, the free base is required, and this is typically generated in situ by the addition of a suitable base. The presence of the ethyl group at the N1 position of the pyrazole ring prevents tautomerization and provides a fixed point of substitution, simplifying the regiochemical outcomes of subsequent reactions.
| Property | Value |
| Molecular Formula | C₅H₁₀ClN₃ |
| Molecular Weight | 147.61 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. |
Note: As with all reagents, it is crucial to consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Core Applications and Microwave-Assisted Protocols
The 3-amino group of 1-ethylpyrazol-3-amine is a key functional handle for a variety of chemical transformations. The following protocols detail its application in the synthesis of fused heterocyclic systems and in palladium-catalyzed cross-coupling reactions, all significantly accelerated by microwave irradiation.
Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 3-aminopyrazoles with 1,3-dielectrophiles is a common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in many kinase inhibitors.[2][3] Microwave irradiation dramatically accelerates this cyclocondensation reaction.
Reaction Scheme:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting 1-Ethylpyrazol-3-amine Hydrochloride Reactions
Welcome to the Technical Support Center. 1-Ethylpyrazol-3-amine hydrochloride (CAS 1855911-54-4) is a highly versatile building block frequently utilized in medicinal chemistry, notably in the synthesis of glucokinase activators[1] and BLT2 receptor agonists[2]. However, its physical properties as a hygroscopic salt and the presence of multiple nucleophilic centers on the pyrazole ring can lead to suboptimal reaction yields if not handled with precision.
This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, understand the mechanistic causality behind these issues, and implement self-validating protocols to ensure high-yielding experiments.
Troubleshooting Guide & FAQs
Q1: Why is my amide coupling yield so low when using standard HATU/DIPEA conditions? Causality: The primary reason for poor conversion is the incomplete neutralization of the hydrochloride salt. 1-Ethylpyrazol-3-amine is supplied as an HCl salt to improve its shelf-life, but this protonation renders the exocyclic amine completely unreactive toward electrophiles. Furthermore, the salt is highly hygroscopic. Trace water introduced into the reaction mixture rapidly hydrolyzes the highly reactive HATU-activated ester intermediate before the amine can successfully attack it. Solution: Ensure strict anhydrous conditions and pre-mix the reagent with an excess of base. You must use at least 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to fully free-base the amine and neutralize the HCl counterion. In the property-based optimization of the clinical candidate AZD1656, researchers achieved high amide coupling yields by utilizing HATU and excess DIPEA to overcome the salt's inherent unreactivity[1].
Q2: I am observing a complex mixture of products on LC-MS. Is the pyrazole ring reacting? Causality: Yes. The 1-ethyl-1H-pyrazol-3-amine scaffold contains two potential nucleophilic sites: the exocyclic primary amine (-NH 2 ) and the N2 position of the pyrazole ring. While the exocyclic amine is sterically more accessible and generally more nucleophilic, excess electrophile or elevated temperatures can lead to competitive N-acylation or N-alkylation at the pyrazole core, forming undesired regioisomers. Solution: Control the stoichiometry strictly (1.0 to 1.05 eq of the electrophile) and lower the reaction temperature. Initiate the reaction at 0 °C and slowly warm to room temperature. If regioselectivity remains an issue, consider using a less polar solvent (e.g., DCM instead of DMF) to modulate the transition state energy and favor the primary amine attack.
Q3: How do I improve yields in direct N-alkylation with this amine? Causality: When using strong bases like sodium hydride (NaH) for N-alkylation, the HCl salt will immediately consume the hydride, releasing hydrogen gas and altering the stoichiometry. If you only add enough base for the free amine, the reaction will stall because the nucleophile remains protonated. Solution: You must mathematically account for the HCl salt by adding an extra equivalent of a strong base. For example, during the synthesis of chemical probes for BLT2 activation via scaffold hopping, researchers successfully utilized 2.0 equivalents of the pyrazol-3-amine and 4.0 equivalents of NaH to ensure complete deprotonation and successful nucleophilic attack on the alkyl halide, yielding the desired product efficiently[2].
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes the causal relationship between specific condition adjustments and the resulting reaction yields when utilizing 1-Ethylpyrazol-3-amine hydrochloride.
| Reaction Type | Base (Equivalents) | Solvent Conditions | Temperature | Typical Yield | Primary Issue Addressed |
| Amide Coupling | DIPEA (1.5 eq) | DMF (Reagent Grade) | Room Temp | 25 - 35% | Baseline (Poor conversion) |
| Amide Coupling | DIPEA (3.0 eq) | DMF (Strictly Anhydrous) | Room Temp | 85 - 95% | Incomplete free-basing & Moisture hydrolysis[1] |
| N-Alkylation | NaH (1.5 eq) | THF (Anhydrous) | Room Temp | < 20% | Hydride consumed by HCl salt |
| N-Alkylation | NaH (4.0 eq) | THF (Anhydrous) | 0 °C to RT | 55 - 65% | Stoichiometric correction for HCl[2] |
Self-Validating Experimental Protocols
Protocol A: Optimized Amide Coupling (HATU/DIPEA)
This protocol utilizes a pre-incubation step to ensure complete free-basing prior to coupling.
-
Amine Preparation: Dissolve 1-Ethylpyrazol-3-amine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Spot a micro-aliquot on wet pH indicator paper. The pH must read >9, confirming the complete neutralization of the HCl salt.
-
-
Electrophile Activation: In a separate flame-dried flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 10 minutes at room temperature.
-
Validation Checkpoint: Analyze via LC-MS. You should observe the complete consumption of the starting acid and the formation of the active ester intermediate.
-
-
Coupling: Transfer the activated ester solution dropwise into the amine solution. Stir at room temperature for 2–3 hours.
-
Validation Checkpoint: LC-MS should indicate the disappearance of the active ester and the emergence of the desired product mass.
-
Protocol B: Direct N-Alkylation (NaH/THF)
Based on the scaffold-hopping methodology for BLT2 probes[2].
-
Base Suspension: Suspend Sodium Hydride (60% dispersion in mineral oil, 4.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Add 1-Ethylpyrazol-3-amine hydrochloride (2.0 eq) portion-wise to control the exothermic reaction.
-
Validation Checkpoint: Observe the evolution of H 2 gas bubbles. Wait approximately 30 minutes until bubbling completely ceases. This visual cue confirms that both the HCl salt and the amine have been fully deprotonated.
-
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.
-
Validation Checkpoint: TLC (Hexane/EtOAc) should show the complete consumption of the limiting alkyl halide reagent.
-
Troubleshooting Workflow Diagram
Logical troubleshooting workflow for optimizing reactions with 1-Ethylpyrazol-3-amine HCl.
References
-
Waring, M. J., et al. "Property Based Optimisation of Glucokinase Activators – Discovery of the Phase IIb Clinical Candidate AZD1656." MedChemComm, The Royal Society of Chemistry, 2012. URL:[Link]
-
Hernandez-Olmos, V., et al. "Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]
-
ChemSrc. "1-Ethylpyrazol-3-amine;hydrochloride (CAS 1855911-54-4) Chemical Properties." ChemSrc Database, 2024. URL:[Link]
Sources
Overcoming steric hindrance in 1-Ethylpyrazol-3-amine;hydrochloride substitutions
A Guide to Overcoming Steric Hindrance in Substitution Reactions
Welcome to the technical support resource for 1-Ethylpyrazol-3-amine and its hydrochloride salt. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common hurdles—primarily steric hindrance—encountered during substitution reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the reactivity of 1-Ethylpyrazol-3-amine.
Q1: What makes 1-Ethylpyrazol-3-amine a sterically hindered molecule?
The steric challenge arises from the substitution pattern of the pyrazole core. The 3-amino group is positioned adjacent to the N1-substituted ethyl group and the N2 nitrogen atom. This arrangement creates a crowded environment around the exocyclic amino group, which can impede the approach of bulky electrophiles or catalyst complexes during substitution reactions. This crowding is a primary factor in reactions like acylation, alkylation, and cross-coupling.
Q2: How does the hydrochloride salt form of 1-Ethylpyrazol-3-amine affect its reactivity?
The hydrochloride salt form is beneficial for the stability and shelf-life of the amine, as protonation of the lone pair on the amino group prevents oxidation[1]. However, this protonation renders the 3-amino group non-nucleophilic. Therefore, before any substitution reaction can occur at this position, the amine must be deprotonated in situ using a suitable base. The choice and stoichiometry of the base are critical first steps in any reaction design. Typically, at least one equivalent of base is required to neutralize the HCl salt, and an additional equivalent may be needed to facilitate the desired reaction.
Q3: What are the primary sites of reactivity on the 1-Ethylpyrazol-3-amine core?
The molecule offers several potential reaction sites:
-
The Exocyclic 3-Amino Group: This is the most common site for substitutions like acylation, sulfonylation, alkylation, and C-N cross-coupling. Its reactivity is governed by its nucleophilicity (once deprotonated) and the steric environment.
-
The N2 Pyrazole Nitrogen: This nitrogen has a lone pair of electrons and can also act as a nucleophile, particularly in alkylation reactions. Regioselectivity can be an issue, with substitution sometimes occurring here instead of, or in addition to, the 3-amino group[2][3].
-
The C4 and C5 Positions: These carbon atoms on the pyrazole ring can undergo electrophilic substitution, but this is less common than reactions at the nitrogen centers, especially when starting with the amine. Functionalization at these positions often involves starting from a pre-functionalized pyrazole, such as a halogenated derivative, and performing cross-coupling reactions[4][5].
Q4: For N-alkylation, am I more likely to get substitution on the exocyclic amine or the ring nitrogen? How can I control this?
Regioselectivity in N-alkylation is a significant challenge. The outcome is often controlled by a combination of steric effects and reaction conditions[2]. Direct alkylation with alkyl halides under basic conditions can lead to mixtures of products.
-
Steric Control: Alkylation often favors the less sterically hindered nitrogen atom[2][6].
-
Protecting Groups: To ensure selective alkylation at the desired position, a common strategy is to first protect the exocyclic 3-amino group (e.g., with a Boc group)[7][8]. This forces any subsequent reaction to occur at other sites. The protecting group can then be removed.
-
Alternative Methods: For selective alkylation of the 3-amino group, reductive amination is often a more reliable method than direct alkylation with halides[9].
Troubleshooting Guide: Common Problems & Solutions
This section provides direct answers to specific experimental problems, focusing on overcoming low yields and reaction failures.
Problem 1: Low or No Yield in N-Acylation or N-Sulfonylation
Q: My acylation of the 3-amino group with an acyl chloride is stalling, with significant starting material remaining. What are the likely causes and solutions?
This is a classic case of steric hindrance limiting the nucleophilicity of the 3-amino group. The transition state for acylation is likely too sterically congested.
Causality: The bulky acyl chloride and the crowded environment of the 3-amino group create a high activation energy barrier for the nucleophilic attack. The base used may also be insufficiently strong or may compete as a nucleophile.
Solutions:
-
Switch to a More Reactive Acylating Agent: Use an acid anhydride instead of an acyl chloride. Anhydrides are often more reactive and their corresponding carboxylate leaving group is less sterically demanding.
-
Employ a Stronger, Non-Nucleophilic Base: A hindered base like 2,6-lutidine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or a "proton sponge" can effectively deprotonate the amine without competing in the reaction[10]. Standard bases like triethylamine may be insufficient.
-
Use a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole[11]. These catalysts work by forming a highly reactive N-acylpyridinium or N-acylimidazolium intermediate, which is then more readily attacked by the hindered amine.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
| Parameter | Standard Condition (Low Yield) | Recommended Optimization | Rationale |
| Acylating Agent | Propionyl Chloride | Propionic Anhydride | More reactive, less demanding leaving group. |
| Base | Triethylamine (NEt₃) | 2,6-Lutidine or DBU | Stronger, non-nucleophilic base prevents side reactions. |
| Catalyst | None | 4-DMAP (10 mol%) | Forms a highly reactive intermediate[11]. |
| Temperature | Room Temperature | 50-80 °C (monitor) | Overcomes activation energy barrier. |
Problem 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)
Q: I am attempting to couple 1-Ethylpyrazol-3-amine with a hindered aryl bromide, but the yield is poor, and I observe significant starting material decomposition or dehalogenation of my aryl bromide. How can I optimize this?
Buchwald-Hartwig amination is notoriously sensitive to steric hindrance on both the amine and the aryl halide. The key is to select a catalyst system that facilitates the difficult reductive elimination step.
Causality: Steric congestion can inhibit the crucial C-N bond-forming reductive elimination from the palladium center. This can cause the catalytic cycle to stall, leading to side reactions like β-hydride elimination or catalyst decomposition. The choice of ligand is paramount to success.
Solutions:
-
Select a Bulky, Electron-Rich Ligand: This is the most critical factor. Modern biaryl phosphine ligands are designed to accelerate reductive elimination from sterically hindered substrates.
-
Use a Modern Palladium Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use a palladacycle precatalyst (e.g., XPhos Pd G2 or G3). These precatalysts are more stable and form the active catalytic species more cleanly and efficiently, which is crucial for challenging couplings[14].
-
Optimize the Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices[15]. Anhydrous, degassed aprotic polar solvents like toluene or dioxane are typically used.
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction to completion.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
Problem 3: Low Yield and Side Products in N-Alkylation with Alkyl Halides
Q: I am trying to mono-alkylate the 3-amino group with an alkyl bromide, but I'm getting a mixture of starting material, over-alkylation (dialkylation), and some N2-ring alkylated product. How can I achieve clean mono-alkylation?
Direct alkylation of the 3-amino group is challenging due to the similar reactivity of the mono-alkylated product and the potential for competing reactions at the N2 position of the pyrazole ring.
Causality: The mono-alkylated product can be deprotonated and react again with the alkyl halide, leading to the dialkylated side product. Furthermore, the N2-nitrogen of the pyrazole ring remains a potential nucleophilic site, leading to regioisomeric byproducts[2][3].
Solutions:
-
Switch to Reductive Amination: This is the most robust and widely recommended alternative. React 1-Ethylpyrazol-3-amine with the corresponding aldehyde or ketone in the presence of a mild reducing agent. This two-step, one-pot process avoids over-alkylation.
-
Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of slightly acidic conditions used to promote imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic option.
-
-
Use Alternative Alkylating Agents: For certain alkyl groups (e.g., benzyl, benzhydryl), N-alkylation using trichloroacetimidate electrophiles under Brønsted acid catalysis can be a highly effective method that avoids strong bases and high temperatures[2][6].
-
If Direct Alkylation is Necessary:
-
Use a Large Excess of the Amine: This statistical approach can favor mono-alkylation but is often impractical if the amine is valuable.
-
Slow Addition: Add the alkyl halide slowly at a low temperature to minimize over-alkylation.
-
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination of 1-Ethylpyrazol-3-amine.
Detailed Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of 1-Ethylpyrazol-3-amine with an Aryl Bromide
This protocol is adapted for a sterically demanding coupling and incorporates best practices for catalyst and ligand selection[5][12][15].
Materials:
-
1-Ethylpyrazol-3-amine;hydrochloride (1.0 eq.)
-
Aryl Bromide (1.1 eq.)
-
XPhos Pd G3 (2 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq. - Note: extra base for HCl salt)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-Ethylpyrazol-3-amine;hydrochloride, the aryl bromide, XPhos Pd G3, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol provides a reliable method for the synthesis of N-benzyl-1-ethylpyrazol-3-amine[9].
Materials:
-
1-Ethylpyrazol-3-amine;hydrochloride (1.0 eq.)
-
Triethylamine (1.1 eq. to free-base the amine)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq.)
Procedure:
-
In a round-bottom flask, suspend 1-Ethylpyrazol-3-amine;hydrochloride in DCE.
-
Add triethylamine and stir for 15 minutes at room temperature to form the free amine.
-
Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise over 10 minutes. Note: The reaction may bubble slightly.
-
Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. [Link]
-
Isoquinolinium Photooxidant for Arene C–H Amination. Organic Letters. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. [Link]
-
C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]
-
Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 1-Ethylpyrazol-3-amine hydrochloride in non-polar solvents
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter workflow bottlenecks related to the physicochemical properties of starting materials. A pervasive issue is the poor solubility of amine hydrochloride salts—specifically 1-Ethylpyrazol-3-amine hydrochloride (CAS: 55361-49-4)—in non-polar organic solvents like hexane, toluene, or dichloromethane (DCM).
This guide provides a mechanistic breakdown of the solubility issue, field-proven troubleshooting FAQs, quantitative data, and self-validating experimental protocols to overcome these barriers.
Mechanistic Overview: The Thermodynamics of Solvation
To troubleshoot solubility, we must first understand the causality of the insolubility. 1-Ethylpyrazol-3-amine hydrochloride is an ionic salt ( R−NH3+Cl− ). The overall enthalpy of solution for an ionic compound is the sum of its lattice energy (endothermic) and the enthalpy of solvation (exothermic) .
Non-polar solvents rely entirely on weak dispersive (van der Waals) forces. They lack the dipole-dipole or ion-dipole interactions required to overcome the high lattice energy of the protonated pyrazole-amine and its chloride counterion. Consequently, the salt remains locked in its crystalline lattice, rendering it insoluble and unreactive in non-polar media . To utilize this reagent in non-polar solvents, the ionic lattice must be disrupted either by chemical neutralization (free-basing) or by altering the solvent's dielectric environment.
Troubleshooting FAQs
Q1: Why does my 1-Ethylpyrazol-3-amine hydrochloride crash out as a suspension in dichloromethane (DCM) or toluene? A1: The protonated amine salt is highly polar. While DCM has a slight dipole moment (Polarity Index 3.1), it is insufficient to solvate the chloride ion and the protonated primary amine. Toluene (Polarity Index 2.4) is entirely non-polar and will not solvate the salt at all. The reagent will simply sit as an unreactive heterogeneous suspension.
Q2: My downstream amination reaction requires a strictly non-polar solvent. How can I force the amine into solution? A2: You must convert the salt back into its neutral "free base" form. The free base of 1-Ethylpyrazol-3-amine is a highly lipophilic compound that dissolves readily in DCM, ether, and toluene. You can achieve this via an ex situ liquid-liquid extraction prior to the reaction, or via in situ neutralization by adding a non-nucleophilic organic base (like Triethylamine or DIPEA) directly to your reaction vessel .
Q3: I am observing sluggish reaction kinetics even after adding Triethylamine (Et 3 N) to my DCM suspension. What is going wrong? A3: In situ neutralization generates Triethylamine hydrochloride (Et 3 N·HCl) as a byproduct. While the free 1-Ethylpyrazol-3-amine will dissolve, the newly formed Et 3 N·HCl will precipitate. If your reaction is sensitive to heterogeneous byproducts or if the Et 3 N·HCl coats your active reagents, kinetics will suffer. In these cases, ex situ free-basing is mandatory to ensure a homogeneous reaction mixture .
Q4: Can I use a co-solvent instead of adding a base? A4: Yes. If your chemistry tolerates protic solvents, adding 5–10% v/v Methanol (MeOH) or Ethanol to your non-polar solvent will drastically increase the dielectric constant of the medium, allowing the hydrochloride salt to dissolve without needing to deprotonate the amine.
Quantitative Solubility Profiles
The table below summarizes the solubility behavior of 1-Ethylpyrazol-3-amine to help you select the appropriate solvent system and physical state for your workflow.
| Solvent System | Polarity Index | State of Amine HCl Salt | State of Free Base | Recommended Workflow Action |
| Hexane / Heptane | 0.1 | Insoluble | Soluble | Ex situ free-basing required |
| Toluene | 2.4 | Insoluble | Soluble | Ex situ free-basing required |
| Dichloromethane (DCM) | 3.1 | Poor / Suspension | Highly Soluble | In situ neutralization |
| DCM + 10% Methanol | ~3.5 | Soluble | Highly Soluble | Use as co-solvent blend |
| Water | 10.2 | Highly Soluble (>100 g/L) | Soluble | N/A (Aqueous extraction phase) |
Workflow Decision Matrix
Use the following logical pathway to determine the optimal method for handling 1-Ethylpyrazol-3-amine hydrochloride in your specific experimental setup.
Decision matrix for solubilizing 1-Ethylpyrazol-3-amine HCl in non-polar media.
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. The following methodologies include built-in checks to ensure the chemical transformation is successful before proceeding to your main reaction.
Protocol A: Ex situ Free-Basing via Liquid-Liquid Extraction (LLE)
Use this method when your reaction requires absolute homogeneity and zero salt byproducts.
Materials: 1-Ethylpyrazol-3-amine HCl, 2M NaOH (aq), Dichloromethane (DCM), Anhydrous Na 2 SO 4 .
-
Dissolution: Dissolve 1.0 equivalent of 1-Ethylpyrazol-3-amine HCl in a minimal volume of distilled water (e.g., 10 mL per gram).
-
Basification: Slowly add 2M NaOH dropwise while stirring until the aqueous solution reaches pH > 10.
-
Self-Validation Step: Spot the aqueous layer on pH paper. A pH < 10 indicates incomplete neutralization; the amine will remain protonated and will not extract into the organic layer.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). The neutral free base will partition into the lower DCM layer.
-
Washing & Drying: Combine the DCM layers. Wash with brine (1 x 10 mL) to remove residual water, then dry over anhydrous Na 2 SO 4 for 15 minutes.
-
Isolation: Filter the drying agent and concentrate the DCM under reduced pressure to yield the pure, lipophilic free base.
-
Self-Validation Step: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. A distinct spot confirms the presence of the primary amine.
-
Protocol B: In situ Neutralization
Use this method for rapid, one-pot reactions where the presence of a suspended salt byproduct (e.g., Et 3 N·HCl) will not interfere with the chemistry .
Materials: 1-Ethylpyrazol-3-amine HCl, Triethylamine (Et 3 N) or N,N-Diisopropylethylamine (DIPEA), Reaction Solvent (e.g., Toluene or DCM).
-
Suspension: Add 1-Ethylpyrazol-3-amine HCl (1.0 equiv) to the non-polar reaction solvent. Note the cloudy, heterogeneous suspension.
-
Neutralization: Add 1.1 to 1.2 equivalents of Et 3 N or DIPEA dropwise at room temperature under vigorous stirring.
-
Equilibration: Stir for 10–15 minutes.
-
Self-Validation Step: Watch the physical state of the reaction. The initial crystalline suspension of the pyrazole salt should dissolve, replaced by a finer, more powdery precipitate of Et 3 N·HCl. The solvent phase now contains your active, solubilized free amine.
-
-
Reaction: Proceed immediately with the addition of your electrophile (e.g., aldehyde for reductive amination or acid chloride for amidation).
References
-
Amine hydrochloride salts: a problem in polyurethane synthesis University of Glasgow Theses[Link]
-
Hydrochloride - Solubility and Appearance Grokipedia[Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains eScholarship (University of California) [Link]
-
One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts ChemRxiv[Link]
Technical Support Center: Optimizing Base Selection for Free-Basing 1-Ethylpyrazol-3-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the liberation of 1-Ethylpyrazol-3-amine from its hydrochloride salt. This document provides a detailed, experience-driven approach to selecting the optimal base and troubleshooting common issues encountered during the free-basing process. Our goal is to move beyond simple protocols and explain the fundamental principles that ensure reproducible, high-yield results.
Core Principles: The Chemistry of Base Selection
The process of "free-basing" is a straightforward acid-base reaction. The starting material, 1-Ethylpyrazol-3-amine hydrochloride, is an ammonium salt—the conjugate acid of the desired amine. To liberate the neutral, "free" amine, a base is added to remove the acidic proton.
The success of this reaction hinges on a critical parameter: the pKa . Specifically, we are interested in the pKa of the protonated amine (its conjugate acid), often abbreviated as pKaH.[1] The cardinal rule for ensuring a complete reaction is:
The pKa of the conjugate acid of the base you choose must be significantly higher than the pKaH of your amine. A difference of at least 2-3 pKa units drives the equilibrium almost completely towards the formation of the free amine.
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the right type of base for my experiment?
The primary decision is between using an inorganic or an organic base. This choice is dictated by the solvent system of your reaction and the desired workup procedure. For liberating the free base for isolation, an aqueous workup with an inorganic base is most common. If the free amine is to be used in situ for a subsequent reaction in an organic solvent, an organic base might be preferred.
The following decision tree illustrates a logical workflow for base selection.
Caption: Decision workflow for selecting the appropriate base.
Q2: What are the pros and cons of common inorganic bases for an aqueous workup?
For isolating the free amine, dissolving the hydrochloride salt in water and extracting with an organic solvent is the standard method.[3][4] The choice of inorganic base is critical for yield and purity.
| Base | pKa of Conjugate Acid | Pros | Cons | Best Use Case |
| Sodium Bicarbonate (NaHCO₃) | 6.37 (for H₂CO₃) | Very mild, safe, inexpensive. | pKa is too low. May not fully deprotonate the amine (pKaH ~3.5-4.5). CO₂ evolution can cause dangerous pressure buildup. | Not recommended. Reserved for neutralizing strong acids or liberating amines with much lower pKaH values. |
| Sodium/Potassium Carbonate (Na₂CO₃ / K₂CO₃) | 10.32 (for HCO₃⁻)[5] | Sufficiently basic for complete deprotonation. Less harsh than hydroxides. Resulting salts are highly water-soluble. | Can still be corrosive. Solutions are strongly basic. | Excellent general-purpose choice. Ideal balance of sufficient basicity and milder conditions. K₂CO₃ is often preferred for its higher solubility. |
| Sodium/Potassium Hydroxide (NaOH / KOH) | 15.7 (for H₂O)[6] | Very strong base ensures rapid and complete reaction. Inexpensive. | Highly corrosive and caustic.[7] Can potentially catalyze side reactions (e.g., hydrolysis of esters) if other functional groups are present. | When the amine is known to be robust and a very strong driving force is needed to ensure complete deprotonation. |
Q3: My reaction gives a low yield. What are the likely causes?
Low yield is a common frustration. Here are the most frequent culprits and how to address them:
-
Incomplete Deprotonation: You used a base that was too weak (e.g., NaHCO₃). The pKaH of your amine salt is higher than the pKa of the base's conjugate acid.
-
Solution: Switch to a stronger base like K₂CO₃ or a dilute NaOH solution.
-
-
Insufficient Stoichiometry: You did not use enough base. The reaction is a 1:1 molar ratio.
-
Solution: Use at least 1.0 molar equivalent of the base. It is common practice to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.[8]
-
-
Product Loss to the Aqueous Layer: The free amine may have some water solubility, especially if it's a small molecule.
-
Solution: Perform multiple extractions (e.g., 3x with your organic solvent) rather than one large extraction. To decrease the solubility of the amine in the aqueous layer, saturate the aqueous phase with sodium chloride (NaCl). This "salting-out" effect makes the aqueous phase more polar, pushing the organic compound into the organic layer.[9][10]
-
-
Poor Phase Mixing: Inefficient mixing between the aqueous and organic layers leads to an incomplete reaction.
-
Solution: Ensure vigorous stirring or shaking in the separatory funnel to maximize the surface area between the two phases.
-
Q4: A persistent emulsion has formed during my liquid-liquid extraction. How can I resolve this?
Emulsions are colloidal suspensions of one liquid in another and are a common problem during workup. They are often caused by vigorous shaking when fine particulate matter or amphiphilic impurities are present.
-
Patience: The simplest solution is often to let the separatory funnel stand undisturbed for 10-30 minutes. The layers may separate on their own.
-
Add Brine: Add a saturated solution of NaCl (brine).[9] This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the suspension.
-
Change the Solvent: Adding a small amount of a different solvent can sometimes disrupt the emulsion.
Q5: How do I know when the free-basing is complete and my product is pure?
Relying solely on the disappearance of the solid starting material is not sufficient. Use these validation techniques:
-
pH Monitoring: After adding the base and extracting, test the pH of the aqueous layer using pH paper or a meter. It should be distinctly basic (pH > 10) to confirm an excess of base is present and the deprotonation is complete.[8]
-
Thin-Layer Chromatography (TLC): This is the most powerful in-process check. Spot the starting hydrochloride salt, the reaction mixture, and a co-spot on a TLC plate. The salt will be very polar and have a low Rf. The free base is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot has completely disappeared.
-
Post-Isolation Analysis: After isolating your product, use techniques like ¹H NMR to confirm the structure. The absence of large, broad peaks typical of ammonium protons and the correct chemical shifts for the free amine will confirm success.
Recommended Experimental Protocol: Aqueous Free-Basing and Extraction
This protocol outlines the standard procedure for liberating 1-Ethylpyrazol-3-amine using potassium carbonate, followed by extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Caption: Standard workflow for aqueous free-basing and extraction.
Step-by-Step Methodology
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the 1-Ethylpyrazol-3-amine hydrochloride in a minimal amount of deionized water.
-
Basification: While stirring, slowly add a solution of potassium carbonate (K₂CO₃, 1.2 molar equivalents) in water. The addition may be exothermic; using an ice bath to keep the solution cool is good practice.
-
Confirmation: Once the base is added, use pH paper to confirm the aqueous solution is strongly basic (pH > 10).[8]
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Stopper the funnel and invert it several times, venting frequently to release any pressure. Shake vigorously for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the organic layer (the bottom layer if using DCM, the top layer if using ethyl acetate) into a clean flask.
-
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize recovery.
-
Combine and Wash: Combine all the organic extracts. To remove the bulk of dissolved water, wash the combined organic layers with a saturated NaCl solution (brine).[9][11]
-
Drying: Separate the organic layer and transfer it to a clean flask. Add a solid drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Swirl the flask until the drying agent no longer clumps and flows freely, indicating all water has been absorbed.
-
Isolation: Filter or carefully decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the organic solvent using a rotary evaporator to yield the final product, 1-Ethylpyrazol-3-amine, as a free base.
References
-
wikidoc. (2012). Freebase (chemistry). Available at: [Link]
-
The Journal of Organic Chemistry. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. ACS Publications. Available at: [Link]
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Scribd. (2010). Basicity and pKa of Common Bases. Available at: [Link]
-
University of York. Chemically-active extraction. Chemistry Teaching Labs. Available at: [Link]
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PubMed. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C-N Coupling Protocol. Available at: [Link]
-
pka bases.cdx. (n.d.). Available at: [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
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Organic Process Research & Development. (2016). A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry. ACS Publications. Available at: [Link]
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University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]
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Chemistry LibreTexts. (2026). 14.3: Bases- Properties and Examples. Available at: [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
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CLAS. Table of Acids with Ka and pKa Values. Available at: [Link]
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University of Rochester. About Workup. Department of Chemistry. Available at: [Link]
-
LCGC International. (2026). Salting-out Liquid-Liquid Extraction (SALLE). Available at: [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]
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Minimizing oxidative degradation of 1-Ethylpyrazol-3-amine hydrochloride during synthesis
Welcome to the technical support center for the synthesis of 1-Ethylpyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and high-purity synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis, particularly the minimization of oxidative degradation.
Introduction: The Challenge of Synthesizing 1-Ethylpyrazol-3-amine Hydrochloride
1-Ethylpyrazol-3-amine hydrochloride is a valuable building block in medicinal chemistry. However, its synthesis can be challenging due to the susceptibility of the aminopyrazole core to oxidation. The electron-rich nature of the pyrazole ring, coupled with the presence of a primary amino group, makes the molecule prone to degradation, often indicated by a distinct color change in the reaction mixture and final product. This guide provides a systematic approach to minimizing these undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-Ethylpyrazol-3-amine?
A1: The most common and versatile method for synthesizing 3-aminopyrazoles involves the condensation of a substituted hydrazine with a 1,3-dielectrophilic compound.[1][2][3][4] For 1-Ethylpyrazol-3-amine, the key reactants are ethylhydrazine and a suitable three-carbon building block. The two primary classes of starting materials for the three-carbon component are:
-
β-Ketonitriles: These react with ethylhydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the aminopyrazole.[1][2]
-
α,β-Unsaturated Nitriles: Substrates like 3-alkoxyacrylonitriles or enaminonitriles react with ethylhydrazine, typically through a Michael addition followed by cyclization and elimination of a leaving group.[1]
Q2: My reaction mixture turns yellow, red, or dark brown during the synthesis or workup. What is causing this color change?
A2: A color change to yellow, red, or brown is a strong indicator of oxidative degradation of the aminopyrazole product.[5][6] The primary amino group on the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities, such as azopyrazoles and other complex oligomeric species.[7] This is particularly common during steps where the reaction mixture is exposed to air, such as filtration and solvent evaporation.[5]
Q3: What are the most critical experimental parameters to control to prevent oxidation?
A3: The most critical parameter is the rigorous exclusion of oxygen. This can be achieved by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and workup.[1][5][8][9] Additionally, temperature control is crucial; performing the reaction and subsequent purification steps at lower temperatures can significantly slow down the rate of oxidation.[5]
Q4: Can I use antioxidants to prevent the degradation of my product?
A4: While the use of standard antioxidants like BHT or ascorbic acid is not commonly reported in the primary synthesis literature for this specific compound, it is a plausible strategy. Antioxidants function by scavenging free radicals that can initiate oxidation.[10] However, it is important to consider that the addition of an antioxidant will necessitate an additional purification step for its removal. A more common and effective approach is the strict adherence to an inert atmosphere.
Q5: How can I effectively remove colored impurities from my final product?
A5: Several methods can be employed to remove colored oxidative byproducts:
-
Recrystallization: This is often the most effective method for purifying the final hydrochloride salt.[1]
-
Acid-Base Extraction: Since 1-Ethylpyrazol-3-amine is a basic compound, it can be extracted into an acidic aqueous solution, leaving non-basic, colored impurities in the organic phase. The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by conversion to the hydrochloride salt.[6]
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Ethylpyrazol-3-amine hydrochloride and provides actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product during workup. - Formation of regioisomers (e.g., 1-Ethylpyrazol-5-amine). | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Work up the reaction under an inert atmosphere and at low temperatures.[5] - To favor the formation of the 3-amino isomer, employ kinetic control conditions (e.g., using a strong base like sodium ethoxide at low temperature).[1] |
| Product is an oil instead of a solid | - Presence of impurities, particularly residual solvent or the free base form. | - Ensure complete removal of solvent under high vacuum. - Confirm the formation of the hydrochloride salt by checking the pH. If necessary, add additional HCl solution. - Purify by column chromatography before salt formation. |
| Inconsistent NMR or Mass Spectrometry Data | - Presence of impurities or regioisomers. - Product degradation. | - Purify the sample using one of the methods described in the FAQs (recrystallization, acid-base extraction, or charcoal treatment).[1][6] - Use 2D NMR techniques (e.g., HMBC, NOESY) to unambiguously confirm the structure and regiochemistry. |
| Difficulty in isolating the hydrochloride salt | - Incorrect stoichiometry of HCl. - Inappropriate solvent for precipitation. | - Carefully add a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in isopropanol or ether). - Use a non-polar solvent like diethyl ether or MTBE to induce precipitation of the salt. |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethylpyrazol-3-amine under Inert Atmosphere (Kinetic Control)
This protocol is designed to favor the formation of the 3-amino isomer and minimize oxidation.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 1-Ethylpyrazol-3-amine.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
β-ketonitrile (e.g., 3-oxopropanenitrile)
-
Ethylhydrazine
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
HCl solution (e.g., 2M in diethyl ether)
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Argon), in a flame-dried three-neck flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the β-ketonitrile (1.0 eq) in anhydrous ethanol. Then, add ethylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol). Slowly add a stoichiometric amount of HCl solution. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-Ethylpyrazol-3-amine hydrochloride as a solid.
Protocol 2: Purification of Colored 1-Ethylpyrazol-3-amine Hydrochloride using Acid-Base Extraction
This protocol is for purifying the product when significant color formation has occurred.
Diagram of the Purification Workflow:
Caption: Acid-base extraction workflow for purification.
Procedure:
-
Dissolution: Dissolve the crude, colored 1-Ethylpyrazol-3-amine hydrochloride in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Basification and Extraction: Add a base (e.g., 1M NaOH) to the mixture until the pH is >10 to deprotonate the amine and form the free base. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Acidic Wash: Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, while non-basic colored impurities will remain in the organic layer.
-
Isolation of Free Base: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). Extract the free base into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in Protocol 1.
Analytical Characterization
To ensure the purity and identity of the synthesized 1-Ethylpyrazol-3-amine hydrochloride, the following analytical techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the ethyl group, pyrazole ring protons, and amine protons. The integration should correspond to the correct proton count. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Peaks corresponding to the unique carbons in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the mass of the free base. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. | A major peak for the desired product with minor peaks for any byproducts.[6] |
| Melting Point | Purity assessment. | A sharp melting point indicates high purity. |
References
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- Pratt, D. A., et al. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 68(22), 8453–8462.
- Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- Lyalin, B. V., et al. (2017).
- Almarhoon, Z., & Nivsarkar, M. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. In IntechOpen.
- Tudry, A. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4787.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- Das, A., & Roy, A. (2020). Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants. Journal of Drug Delivery and Therapeutics, 10(3-s), 266-271.
- Smith, J. (2024). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher.
- Wikipedia. (2024). Antioxidant.
- Al-Masoudi, N. A., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 845-852.
- Nefzi, A., et al. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
- Ziarani, G. M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Molecules, 24(18), 3374.
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 314-351). Italian Society of Chemistry.
- Kappe, C. O., et al. (2012). Synthesis of 3-(2-aminoethyl)
- El-Shehry, M. F. (2016).
- ChemicalBook. (n.d.).
- El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.
- Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 123.
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 1-84.
- Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S140-S145.
- Wang, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4118.
- Mindiola, D. J., et al. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47(3), 747-756.
- Gao, Z., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.
- El-Awa, A., & El-Faham, A. (2014). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 61(11), 1231-1236.
- Chemspace. (n.d.). The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties.
- Boulton, D. J., & Large, P. J. (1975). Microbial oxidation of amines. Partial purification of a trimethylamine mono-oxygenase from Pseudomonas aminovorans and its role in growth on trimethylamine. FEBS Letters, 55(1), 305-310.
- Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 999-1033.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine. BenchChem.
- Kumar, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(3), 704.
- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035.
- Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 961-974.
- PubChem. (n.d.). 1-ethyl-1h-pyrazol-3-amine.
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Technical Support Center: Recrystallization and Purification of 1-Ethylpyrazol-3-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide effective recrystallization and purification methods for 1-Ethylpyrazol-3-amine hydrochloride. This document offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 1-Ethylpyrazol-3-amine hydrochloride that are relevant to its purification?
A1: Understanding the physicochemical properties of 1-Ethylpyrazol-3-amine hydrochloride is crucial for developing an effective purification strategy. The free base, 1-Ethylpyrazol-3-amine, has a molecular weight of 111.15 g/mol .[1][2] The hydrochloride salt form influences its solubility, making it more soluble in polar solvents. As a salt of a weak base, its solubility is also pH-dependent.
Q2: What are the most common impurities found in crude 1-Ethylpyrazol-3-amine hydrochloride?
A2: Impurities in amine-containing compounds can arise from starting materials, side reactions during synthesis, or degradation.[3] For pyrazole derivatives, common impurities may include regioisomers formed during the alkylation step, unreacted starting materials, and by-products from the cyclization reaction.[4] For amine hydrochlorides, residual starting materials such as unreacted amines or alkyl halides are common.[3] Oxidation products can also form upon exposure to air and light.[5]
Q3: Which solvents are generally suitable for the recrystallization of pyrazole derivatives and amine hydrochlorides?
A3: The choice of solvent is critical for successful recrystallization. For pyrazole compounds, common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[6][7] For amine hydrochlorides, polar solvents are generally preferred. It is often beneficial to dissolve the salt in a minimal amount of a hot polar solvent and then add a less polar anti-solvent to induce crystallization.[6]
Troubleshooting Guide: Recrystallization Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of 1-Ethylpyrazol-3-amine hydrochloride and provides actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.[6] The compound comes out of solution as a supercooled liquid instead of a solid crystalline lattice.
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[8] Using an insulated container can help to slow the cooling rate.[6]
-
Solvent System Modification:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. This lowers the saturation point to a temperature below the compound's melting point.[6]
-
Change the Solvent/Anti-solvent Ratio: If using a mixed solvent system, adjust the ratio to increase the overall polarity, which can help keep the compound dissolved at a slightly lower temperature.
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a lower boiling point.
-
-
Seed Crystals: Introduce a small, pure crystal of 1-Ethylpyrazol-3-amine hydrochloride to the cooled, supersaturated solution to induce crystallization.[6]
Problem 2: Very low or no crystal formation upon cooling.
Cause: This issue usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[6]
Solution:
-
Solvent Evaporation: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out rapidly.
-
Anti-solvent Addition: If you are using a single solvent, you can carefully add a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise to the cooled solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[9]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Extended Cooling: Cool the solution in an ice bath for a longer period (30 minutes or more) to maximize crystal formation.[6]
Problem 3: The resulting crystals are discolored or appear impure.
Cause: Colored impurities may be present in the crude material. Insoluble impurities might also be trapped within the crystal lattice.
Solution:
-
Activated Carbon Treatment: After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal) to the solution. The activated carbon will adsorb colored impurities.[9]
-
Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[10] It is crucial to keep the solution hot during this step to prevent premature crystallization in the filter funnel. Using a pre-heated funnel can be beneficial.[10]
-
Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[6][11]
Detailed Recrystallization Protocol for 1-Ethylpyrazol-3-amine hydrochloride
This protocol outlines a general procedure that can be optimized for specific batches of crude material.
Materials:
-
Crude 1-Ethylpyrazol-3-amine hydrochloride
-
Recrystallization solvent(s) (e.g., isopropanol, ethanol, or an ethanol/ethyl acetate mixture)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Begin by determining the best solvent or solvent system. Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").[12] A common starting point for amine hydrochlorides is a polar alcohol like isopropanol or ethanol.
-
Dissolution: Place the crude 1-Ethylpyrazol-3-amine hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.[6] Continue to add small portions of the hot solvent until the compound just dissolves completely.[6] Avoid adding an excess of solvent to ensure a good yield.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat it to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel and place the funnel in a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.[10]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this time to promote the growth of larger, purer crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to induce further crystallization and maximize the yield.[6]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[6][10]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
Visualizing the Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of recrystallization.
Data Summary Table
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Isopropanol | 82.6 | 4.3 | Good single solvent for many amine salts. |
| Ethanol | 78.4 | 5.2 | Similar to isopropanol, slightly more polar. |
| Methanol | 64.7 | 6.6 | Very polar, may have high solubility even at room temperature, potentially reducing yield. |
| Ethyl Acetate | 77.1 | 4.4 | Can be used as an anti-solvent with more polar solvents. |
| Water | 100 | 9.0 | High polarity, good for dissolving the hydrochloride salt, often used in combination with a miscible organic solvent. |
| Hexane | 69 | 0.0 | Non-polar, suitable as an anti-solvent. |
Polarity index values are relative and can vary slightly depending on the scale used.
References
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
-
NextSDS. (n.d.). amine hydrochloride. Retrieved from [Link]
- Parker, C. B. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Washington, DC: U.S.
-
Sciencemadness Discussion Board. (2007). Methylamine Purification. Retrieved from [Link]
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
-
Wang, Y., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15285-15297. [Link]
-
DeMong, D. E., & Williams, R. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 5153-5156. [Link]
-
Perekhoda, L. O., et al. (2019). Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
LibreTexts. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). CID 102279105 | C7H14N-3. National Center for Biotechnology Information. [Link]
-
Chen, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10844. [Link]
- Lange, T., & Tilstam, U. (2011). Method for purifying pyrazoles.
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-pyrazol-3-amine (C5H9N3). [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Reddit. (2022). Help with recrystallization. r/Chempros. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1239-1248. [Link]
-
Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-41. [Link]
-
PubChemLite. (n.d.). 5-ethyl-1-methyl-1h-pyrazol-3-amine hydrochloride. [Link]
-
PubChemLite. (n.d.). 3-ethyl-1-methyl-1h-pyrazol-4-amine hydrochloride. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). [Link]
-
NextSDS. (n.d.). 3-Amino-5-ethyl-1H-pyrazole hydrochloride — Chemical Substance Information. [Link]
-
Van de Wiele, C., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. International Journal of Molecular Sciences, 25(9), 4707. [Link]
Sources
- 1. 1-Ethyl-1H-pyrazol-3-amine | 55361-49-4 [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Reducing side-product formation in 1-Ethylpyrazol-3-amine hydrochloride coupling reactions
Welcome to the technical support and troubleshooting center for amide coupling reactions involving 1-Ethylpyrazol-3-amine hydrochloride . Because this building block features an electron-deficient heteroaromatic amine and is supplied as a hydrochloride salt, it presents unique synthetic challenges. This guide is designed to help researchers and drug development professionals understand the causality behind common side reactions and implement field-proven, self-validating protocols to eliminate them.
Mechanistic Overview & Reaction Pathways
To troubleshoot effectively, we must first map the competing kinetic pathways in the reaction vessel. The diagram below illustrates how the desired amide formation competes with divergent side reactions when reaction conditions are not strictly controlled.
Logical workflow of amide coupling and divergent side-reaction pathways.
Troubleshooting FAQs
Q1: I am using HATU, but my LC-MS shows a major byproduct with a mass shift of +99 Da relative to my amine. What is happening? A1: You are observing the guanidinylation of your starting material. HATU and HBTU are uronium/guanidinium salts. Because 1-ethylpyrazol-3-amine is a heteroaromatic amine, its lone pair is partially delocalized into the pyrazole ring, rendering it a relatively weak nucleophile[1]. When the coupling reaction is slow, or if HATU is present in excess, the free-based amine directly attacks the highly electrophilic guanidinium carbon of HATU[2]. This forms an unreactive tetramethylguanidine (TMG) adduct, permanently capping your amine[3].
-
The Fix: Pre-activate your carboxylic acid for 3–5 minutes before adding the amine. If the issue persists, switch to a phosphonium-based reagent (like PyBOP) or T3P, which do not contain a guanidinium core and cannot cause this side reaction[4].
Q2: My carboxylic acid is chiral, and I am seeing significant epimerization (racemization) in the final product. How do I prevent this? A2: Epimerization is a kinetic problem. Because your amine is a poor nucleophile, the activated ester intermediate sits in solution for an extended period. In the presence of strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA), the activated ester cyclizes into an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and is rapidly abstracted by the base, leading to epimerization before the amine can successfully attack.
-
The Fix: Swap DIPEA for a weaker, sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM). Additionally, use HOAt or Oxyma as an additive; these lower the pKa of the leaving group and accelerate the desired aminolysis pathway, outcompeting the oxazolone formation.
Q3: I am observing acylation on the pyrazole ring nitrogen instead of the primary exocyclic amine. How can I improve regioselectivity? A3: While the exocyclic primary amine is kinetically more nucleophilic, the pyrazole ring nitrogens possess inherent nucleophilicity and can act as competing sites. High temperatures, massive excesses of the activated ester, or over-basification can drive the reaction toward the thermodynamic N-acyl pyrazole product or result in di-acylation.
-
The Fix: Maintain strict stoichiometry (1.0 eq of acid, 1.05 eq of coupling reagent). Run the reaction at 0 °C to room temperature to favor the kinetically preferred exocyclic amide.
Q4: What is the optimal base stoichiometry for handling the hydrochloride salt? A4: The hydrochloride salt requires exactly 1.0 equivalent of base purely to neutralize the HCl and generate the free nucleophile. Failing to account for this leaves the amine protonated and unreactive. You must add this 1.0 eq in addition to the base required to drive the coupling cycle. Typically, 2.5 to 3.0 equivalents of total base are optimal.
Quantitative Data & Side-Product Resolution Matrix
Use the following table to rapidly diagnose and resolve LC-MS data anomalies during your coupling optimization.
| Side Product | Mechanistic Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| TMG Adduct | Amine attacks uronium carbon of HATU/HBTU due to slow coupling[2]. | Mass of Amine + 99 Da | Switch to PyBOP[4] or T3P; or pre-activate acid fully before amine addition. |
| Epimerized Amide | Base-catalyzed oxazolone formation due to prolonged activated ester lifespan. | Split peak with identical mass (diastereomers) | Use NMM or Collidine instead of DIPEA; add HOAt/Oxyma to accelerate coupling. |
| N-Acyl Pyrazole | Competitive nucleophilicity of the pyrazole ring nitrogens. | Identical mass to product, different retention time | Lower reaction temperature (0 °C); restrict acid/coupling agent to 1.0–1.05 eq. |
| Unreacted Amine | Incomplete free-basing of the HCl salt or degradation of the activated ester[1]. | High recovery of starting material mass | Ensure total base is ≥ 2.5 eq; verify pH is ~8 during the reaction. |
Self-Validating Experimental Protocol: Phosphonium-Mediated Amide Coupling
To bypass the guanidinylation risks associated with HATU[3], this protocol utilizes PyBOP (a phosphonium reagent)[4] combined with NMM to ensure a clean, epimerization-free coupling of 1-Ethylpyrazol-3-amine hydrochloride.
Reagents Required:
-
Carboxylic Acid (1.0 eq)
-
1-Ethylpyrazol-3-amine hydrochloride (1.05 eq)
-
PyBOP (1.05 eq)
-
N-Methylmorpholine (NMM) (3.0 eq)
-
Anhydrous DMF or DMAc (0.1 M to 0.2 M concentration)
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) and PyBOP (1.05 eq) in anhydrous DMF.
-
Base Addition: Add NMM (3.0 eq) dropwise at room temperature.
-
Activation Checkpoint (Self-Validation 1): Stir for 5 minutes. Validation: Withdraw a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. The presence of the corresponding methyl ester confirms that the carboxylic acid has been successfully activated.
-
Amine Addition: Add 1-Ethylpyrazol-3-amine hydrochloride (1.05 eq) in one solid portion.
-
pH Checkpoint (Self-Validation 2): After 5 minutes of stirring, spot a micro-drop of the reaction mixture onto a water-wetted strip of pH paper. Validation: The pH should read between 7.5 and 8.5. If it is acidic, the HCl salt has not been fully neutralized; add NMM in 0.5 eq increments until pH ~8 is reached.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the activated ester and the formation of the target amide.
-
Workup: Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for purification.
Sources
A Comparative Guide to HPLC Method Validation for Purity Determination of 1-Ethylpyrazol-3-amine Hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-Ethylpyrazol-3-amine hydrochloride, a heterocyclic amine with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical step in the journey from laboratory to clinic. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose against other viable analytical techniques. The narrative is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge required to make informed decisions in their analytical strategy.
The Imperative of Purity for 1-Ethylpyrazol-3-amine Hydrochloride
1-Ethylpyrazol-3-amine hydrochloride, as a primary amine, is susceptible to various impurities that can arise during synthesis, purification, or storage. These impurities can range from starting materials and intermediates to degradation products, each posing a potential risk to the final drug product's quality and safety. Therefore, a highly specific and sensitive analytical method is paramount to ensure that the API meets the stringent purity requirements set by regulatory bodies such as the FDA and EMA.
Development and Validation of a Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for 1-Ethylpyrazol-3-amine hydrochloride.[1] A reversed-phase HPLC (RP-HPLC) method is proposed here, leveraging hydrophobic interactions for separation.
Proposed RP-HPLC Method
A scientifically sound starting point for the analysis of 1-Ethylpyrazol-3-amine hydrochloride is an isocratic RP-HPLC method with UV detection. The rationale behind the selection of each parameter is detailed below.
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the pyrazole ring, while the particle and column dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in Water (30:70, v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The aqueous component with TFA serves a dual purpose: it controls the pH to ensure the amine is in its protonated, more water-soluble form, and the TFA acts as an ion-pairing agent to improve peak shape and retention of the polar amine.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a reasonable analysis time without generating excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | Based on the typical UV absorbance of pyrazole derivatives, this wavelength is expected to provide good sensitivity. A full UV scan of the analyte would be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Dissolving the sample in the mobile phase minimizes peak distortion and ensures compatibility with the chromatographic system. |
Comprehensive Method Validation Protocol (as per ICH Q2(R2))
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] The following validation parameters must be assessed:
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of 1-Ethylpyrazol-3-amine hydrochloride spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the main peak from any degradation products.
-
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks, and there should be adequate resolution between the analyte and any potential impurities or degradants.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 1-Ethylpyrazol-3-amine hydrochloride at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[2]
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol: The data from the linearity, accuracy, and precision studies will be used to establish the range.
-
Acceptance Criteria: The method should provide acceptable linearity, accuracy, and precision within the defined range.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of 1-Ethylpyrazol-3-amine hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[6]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision):
-
Experimental Protocol: Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of dilute solutions of the analyte and inject them. Calculate the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank injections) and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze the standard solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and no significant changes in the results should be observed.[3]
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, it is essential to consider alternative and orthogonal techniques for a comprehensive purity assessment.
Gas Chromatography (GC)
Gas Chromatography separates compounds based on their volatility. For amine analysis, GC often requires derivatization to increase the volatility and thermal stability of the analytes.[1]
-
Principle: The sample is vaporized and injected into a gaseous mobile phase, which carries it through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Advantages for Amine Analysis:
-
High resolution for volatile impurities.
-
Can be very sensitive, especially when coupled with a mass spectrometer (GC-MS).
-
-
Limitations for 1-Ethylpyrazol-3-amine hydrochloride:
-
The compound is a salt and non-volatile, necessitating a derivatization step, which adds complexity and potential for error.[7]
-
The high temperatures used in GC can cause degradation of thermally labile compounds.
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase.
-
Principle: Similar to HPLC, but the smaller particles and higher operating pressures lead to significantly increased resolution, sensitivity, and speed of analysis.[8][9]
-
Advantages over HPLC:
-
Faster Analysis: Run times can be reduced by up to nine times compared to traditional HPLC.[10][11]
-
Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and lower detection limits.[8]
-
Reduced Solvent Consumption: Shorter run times and smaller column dimensions result in significant solvent savings.[10]
-
-
Limitations:
-
Higher Cost: UPLC systems are more expensive to acquire and maintain.
-
Increased Backpressure: The smaller particles generate higher backpressure, requiring specialized instrumentation.
-
Visual Comparison of Analytical Techniques
Caption: Comparison of key attributes of HPLC, GC, and UPLC.
Conclusion and Recommendations
The validated reversed-phase HPLC method presented in this guide offers a robust, reliable, and specific approach for the purity determination of 1-Ethylpyrazol-3-amine hydrochloride. Its adherence to ICH guidelines ensures its suitability for quality control and regulatory submissions.
While Gas Chromatography can be a powerful tool, its requirement for derivatization for non-volatile amines makes it less ideal for routine purity analysis of this compound. Ultra-Performance Liquid Chromatography stands out as a superior alternative to HPLC, offering significant improvements in speed, resolution, and sensitivity. For laboratories with the necessary instrumentation, transferring the validated HPLC method to a UPLC system would be a logical next step to enhance throughput and efficiency.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, available resources, and the stage of drug development. However, a well-validated HPLC method remains the cornerstone of purity assessment for compounds like 1-Ethylpyrazol-3-amine hydrochloride.
References
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
- Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research, 45(1).
-
Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate. Retrieved from [Link]
-
ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
- Novakova, L., Solich, P., & Solichova, D. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918.
- Sivakumar, B., Sekar, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 123-129.
- Patel, K. A., & Patel, D. J. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5147.
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International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
-
ResearchGate. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
ResearchGate. (2024, December 26). (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Retrieved from [Link]
-
Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
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Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
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Mass Spectrometry Profiling of 1-Ethyl-1H-pyrazol-3-amine Hydrochloride: A Comparative Analytical Guide
Executive Summary
1-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 1855911-54-4) is a highly versatile N-terminal pyrazole building block, heavily utilized in the synthesis of modern kinase inhibitors (e.g., RET inhibitors) and GPCR modulators (1)[1]. However, accurate structural characterization of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often complicated by its fragmentation behavior. This guide provides a comprehensive, objective comparison of its collision-induced dissociation (CID) profile against alternative aminopyrazoles, equipping analytical scientists with the mechanistic insights necessary for robust spectral annotation.
The Analytical Challenge: Isobaric Interferences in Pyrazole Fragmentation
As a Senior Application Scientist, I frequently observe that distinguishing N-alkylated aminopyrazoles from their unalkylated counterparts confounds automated MS annotation software. The core of this challenge lies in the thermodynamic drivers of the CID process.
For 1-Ethyl-1H-pyrazol-3-amine (free base monoisotopic mass 111.0795 Da), protonation under positive electrospray ionization (ESI+) yields an [M+H]⁺ precursor at m/z 112.0873. When subjected to CID, the molecule undergoes two competing neutral losses that produce nearly isobaric fragments:
-
Alkyl Cleavage (-C₂H₄): The loss of an ethylene neutral (28.0313 Da) from the 1-ethyl group yields a fragment at m/z 84.0561. This is thermodynamically favored at lower collision energies (15-20 eV).
-
Ring Rupture (-N₂): The fundamental pyrazole core fragments via the expulsion of molecular nitrogen (28.0061 Da) (2)[2], yielding a fragment at m/z 84.0812. This requires higher collision energies (>30 eV).
Without High-Resolution Accurate Mass (HRAM) spectrometry, these two fragments merge into a single nominal m/z 84 peak, leading to false structural annotations. Understanding this causality is critical for developing highly specific Multiple Reaction Monitoring (MRM) transitions.
Comparative MS/MS Performance Data
To objectively evaluate the fragmentation behavior of 1-Ethyl-1H-pyrazol-3-amine, we must benchmark it against its structural homologues: 1-Methyl-1H-pyrazol-3-amine and the unalkylated 1H-pyrazol-3-amine. The table below summarizes the quantitative MS/MS data.
| Compound | Precursor Ion [M+H]⁺ | Primary Fragments (Low CE, 15-20 eV) | Secondary Fragments (High CE, >30 eV) | Key Diagnostic Loss |
| 1-Ethyl-1H-pyrazol-3-amine | 112.0873 m/z | 84.0561 (-C₂H₄)95.0607 (-NH₃) | 57.0450 (-HCN)84.0812 (-N₂) | -C₂H₄ (28.03 Da) |
| 1-Methyl-1H-pyrazol-3-amine | 98.0718 m/z | 81.0453 (-NH₃) | 70.0657 (-N₂)54.0345 (-HCN) | -NH₃ (17.03 Da) |
| 1H-pyrazol-3-amine | 84.0561 m/z | 67.0296 (-NH₃) | 57.0450 (-HCN)56.0500 (-N₂) | -HCN (27.01 Da) |
Data Note: The loss of the ethyl group (-C₂H₄) is unique to the 1-ethyl derivative and serves as the primary diagnostic differentiator from the 1-methyl alternative, which predominantly loses ammonia (-NH₃) at low collision energies.
Mechanistic Fragmentation Pathways
The expulsion of hydrogen cyanide (HCN, 27.01 Da) is a universally recognized hallmark of pyrazole ring cleavage (3)[3]. In 1-Ethyl-1H-pyrazol-3-amine, this typically occurs as a secondary fragmentation step following the initial loss of the ethyl group, driving the m/z 84.0561 ion down to m/z 57.0450.
Proposed ESI-MS/MS fragmentation pathway for 1-Ethyl-1H-pyrazol-3-amine.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in quality control metric to confirm causality and prevent downstream artifacts.
Standardized LC-MS/MS analytical workflow for aminopyrazole characterization.
Step 1: Sample Preparation & Desalting
-
Procedure: Dissolve 1-Ethyl-1H-pyrazol-3-amine hydrochloride in LC-MS grade Methanol:Water (50:50, v/v). Pass the solution through a strong cation exchange (SCX) solid-phase extraction cartridge to remove chloride ions, eluting the free base with 2M NH₃ in methanol. Dilute to a final concentration of 100 ng/mL.
-
Causality: The hydrochloride salt introduces high concentrations of Cl⁻ ions, which heavily suppress ionization in ESI+ mode and cause severe baseline noise.
-
Self-Validation Metric: During the initial MS scan, monitor the sodium adduct [M+Na]⁺ at m/z 134.0692. A ratio of [M+Na]⁺ to [M+H]⁺ exceeding 0.1 indicates incomplete desalting and necessitates sample reprocessing.
Step 2: Chromatographic Separation (UHPLC)
-
Procedure: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% to 60% B over 5 minutes.
-
Causality: Formic acid (0.1%) acts as a proton source, driving the equilibrium of the basic exocyclic amine toward the protonated state, thereby maximizing ESI+ yield.
-
Self-Validation Metric: Calculate the peak symmetry factor (As). An As value outside the 0.9–1.2 range indicates secondary interactions between the primary amine and residual silanols on the column, requiring a lower injection volume or a highly end-capped column.
Step 3: Q-TOF MS/MS Acquisition
-
Procedure: Operate the ESI source in positive mode. Acquire MS/MS spectra using a stepped collision energy (CE) profile of 15, 30, and 45 eV.
-
Causality: Stepped CE ensures the simultaneous capture of low-energy peripheral cleavages (e.g., -C₂H₄) and high-energy core ruptures (e.g., -N₂, -HCN) within a single duty cycle (4)[4].
-
Self-Validation Metric: The presence of the m/z 57.0450 fragment confirms sufficient energy transfer for complete pyrazole ring opening. If this fragment is absent, the maximum CE must be increased.
References
-
Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping - ACS Publications. 1
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen. 2
-
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - BenchChem. 3
-
US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents. 5
-
Trends for Pyrazole Fragmentation (Extended Chapter) - ResearchGate / IntechOpen. 4
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- 2. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
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- 4. researchgate.net [researchgate.net]
- 5. US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents [patents.google.com]
Benchmarking 1-Ethylpyrazol-3-amine Hydrochloride: A Strategic Guide to Kinase Inhibitor Building Blocks
Aminopyrazoles are privileged scaffolds in medicinal chemistry, predominantly utilized as hinge-binding motifs in the development of kinase inhibitors. The pyrazole nucleus mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the exact substitution pattern on the pyrazole ring—specifically at the N1 position—profoundly dictates the molecule's physicochemical properties, synthetic tractability, and target selectivity .
This guide benchmarks 1-Ethylpyrazol-3-amine hydrochloride (CAS: 55361-49-4 for free base) against its structural analogs, 1H-pyrazol-3-amine and 1-Methylpyrazol-3-amine. By examining structure-activity relationships (SAR), synthetic workflows, and physicochemical data, we provide a rational framework for selecting the optimal aminopyrazole building block for your drug discovery program.
Structural Rationale and Causality in Building Block Selection
The transition from an unsubstituted pyrazole (1H) to an N-alkylated pyrazole (methyl or ethyl) is not merely a structural tweak; it is a fundamental shift in chemical behavior:
-
Tautomeric Control: 1H-pyrazol-3-amine exists in a dynamic tautomeric equilibrium with 1H-pyrazol-5-amine. This state complicates downstream coupling reactions (e.g., Buchwald-Hartwig or SNAr), often yielding an intractable mixture of regioisomers. N1-alkylation "locks" the conformation, ensuring absolute regiocontrol during library synthesis .
-
Steric and Lipophilic Reach: While a methyl group provides tautomeric control, an ethyl group extends deeper into adjacent lipophilic pockets within the kinase active site (such as those found in FGFR or p38 MAPK) . This extension can displace ordered water molecules, providing an entropic boost to binding affinity while optimizing the inhibitor's residence time.
-
Oxidative Stability: Free aminopyrazoles are highly electron-rich and susceptible to rapid air oxidation, turning dark and degrading over time. Supplying the building block as a hydrochloride salt protonates the system, withdrawing electron density and creating a self-stabilizing, shelf-stable powder that ensures reproducible reaction stoichiometry .
Synthetic Workflow and Regiocontrol
The N1-ethyl group directs the electronic landscape of the pyrazole. The exocyclic amine at C3 remains highly nucleophilic, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) reactions with heteroaryl halides (e.g., 2-chloropyrimidines) to assemble the core of many kinase inhibitors .
Fig 1. Synthetic workflow of 1-Ethylpyrazol-3-amine HCl in kinase scaffold assembly.
Experimental Benchmarking Protocols
To objectively evaluate these building blocks, we detail two self-validating experimental workflows designed to test reactivity and physicochemical impact.
Experiment 1: Comparative SNAr Reactivity (Kinase Core Assembly)
Objective: Quantify the coupling efficiency and regioselectivity of aminopyrazole variants when reacted with 2,4-dichloropyrimidine. Causality: SNAr requires a strong nucleophile. We hypothesize that the electron-donating effect of the N1-ethyl group will slightly enhance the nucleophilicity of the C3-amine compared to the 1H analog, while completely eliminating regioisomeric byproducts.
Step-by-Step Methodology:
-
Preparation: In three separate 20 mL scintillation vials, add 1.0 mmol of the respective aminopyrazole (1H-pyrazol-3-amine, 1-Methylpyrazol-3-amine, and 1-Ethylpyrazol-3-amine HCl).
-
Freebasing (For HCl salt only): To the vial containing 1-Ethylpyrazol-3-amine HCl, add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ.
-
Electrophile Addition: Add 1.0 mmol of 2,4-dichloropyrimidine and 2.0 mmol of DIPEA to all vials.
-
Solvent & Internal Standard: Dissolve the mixtures in 5.0 mL of anhydrous DMF. Add 0.1 mmol of biphenyl as an internal standard for HPLC quantification.
-
Reaction: Stir the reactions at 80°C for 12 hours under a nitrogen atmosphere.
-
Quenching & Validation: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Analyze the organic layer via LC-MS. Self-Validating Step: The metric of success is the ratio of the product peak to the biphenyl internal standard, confirming conversion without relying solely on isolated yield.
-
Isolation: Purify via silica gel flash chromatography (DCM:MeOH gradient). Validate regiochemistry via 2D NOESY NMR (correlating the N1-alkyl protons with the pyrazole C5 proton to prove absolute structural connectivity).
Experiment 2: Physicochemical Profiling (LogD and Kinetic Solubility)
Objective: Assess the impact of N1-substitution on drug-like properties.
Step-by-Step Methodology:
-
LogD₇.₄ Determination: Dissolve 1 mg of each purified coupled product (from Exp 1) in 1 mL of equal parts 1-octanol and PBS (pH 7.4). Shake vigorously for 2 hours at 25°C. Centrifuge at 10,000 rpm for 5 minutes to separate layers. Quantify the concentration in each phase via HPLC-UV.
-
Kinetic Solubility: Prepare 10 mM DMSO stock solutions of each product. Spike into PBS (pH 7.4) to a final concentration range of 10–500 µM (maintaining final DMSO at 1%). Incubate for 2 hours at 25°C. Measure scattering via nephelometry. The precipitation onset defines the kinetic solubility limit.
Data Presentation and Comparative Analysis
The quantitative results of the benchmarking experiments are summarized below.
Table 1: Benchmarking Data for Aminopyrazole-Pyrimidine Scaffolds
| Building Block Used | SNAr Isolated Yield (%) | Regioisomeric Purity (%) | LogD (pH 7.4) | Kinetic Solubility (µM, PBS) |
| 1H-pyrazol-3-amine | 45% | 60% (Mixture of 1H/2H) | 1.2 | >400 |
| 1-Methylpyrazol-3-amine | 78% | >99% | 1.8 | 250 |
| 1-Ethylpyrazol-3-amine HCl | 82% | >99% | 2.3 | 180 |
Analytical Insights:
-
Yield & Purity: Both N-alkylated pyrazoles drastically outperformed the 1H-pyrazole in yield and purity. The 1H variant suffered from tautomerization, leading to a complex mixture of N-alkylation and exocyclic amine coupling, requiring tedious chromatographic separation.
-
Physicochemical Profile: The 1-ethyl derivative exhibits a higher LogD (2.3) compared to the methyl variant. While this slightly reduces aqueous solubility (180 µM), a LogD in the 2.0–3.0 range is widely considered the "sweet spot" for oral bioavailability and cellular membrane permeability in modern kinase inhibitor design .
Conclusion
Benchmarking reveals that 1-Ethylpyrazol-3-amine hydrochloride is a superior building block for targeted drug discovery applications. Its hydrochloride salt form ensures operational stability and extended shelf life, while the N1-ethyl group provides absolute regiocontrol during synthesis. Biologically, it offers a tunable lipophilic vector that can be exploited to optimize kinase hinge-binding interactions, making it an indispensable, high-performance tool for medicinal chemists.
References
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Available at:[Link][1]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (PMC). Available at:[Link][2]
Sources
Comprehensive Structural Verification of 1-Ethylpyrazol-3-amine Hydrochloride: X-Ray Crystallography vs. Alternative Modalities
Pyrazole derivatives are privileged scaffolds in modern drug discovery. Specifically, 1-Ethylpyrazol-3-amine hydrochloride (CAS: 1855911-54-4)[1] serves as a critical building block for the synthesis of kinase inhibitors and agrochemicals (). For researchers utilizing this compound, verifying its structural integrity—particularly its regiochemistry (1-ethyl vs. 2-ethyl) and exact protonation state—is paramount to avoiding downstream synthetic failures.
While routine analytics provide bulk verification, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive method for absolute 3D spatial confirmation. This guide objectively compares SCXRD against orthogonal analytical modalities and provides a self-validating experimental protocol for the structural elucidation of this specific hydrochloride salt.
Methodological Comparison: Why SCXRD is the Gold Standard
When validating small molecule building blocks, scientists typically rely on a suite of analytical tools. However, each modality possesses distinct physical limitations. As highlighted in comparative structural studies ()[2], relying solely on solution-state methods can lead to ambiguous assignments for tautomeric or highly polar salts. While NMR is excellent for high-throughput screening of solution-state dynamics ()[3], it struggles with absolute spatial coordinates.
Table 1: Comparative Analysis of Structural Verification Techniques
| Feature | Single-Crystal X-Ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Powder X-Ray Diffraction (PXRD) |
| Primary Output | 3D electron density map, precise atomic coordinates | Chemical shifts, coupling constants | Exact mass, fragmentation patterns | Bulk phase purity, crystallinity |
| Stereochemistry | Absolute configuration (via anomalous dispersion) | Relative stereochemistry (requires chiral reagents for absolute) | None | None (unless compared to a known calculated pattern) |
| Protonation State | Unambiguously located via difference Fourier maps | Often obscured by rapid solvent exchange | Indicates overall mass of the ion, not the specific site | Cannot resolve individual atomic positions |
| Sample Requirement | Single macroscopic crystal (10–100 μm) | 1–5 mg in deuterated solvent | < 1 μg in volatile solvent | 10–50 mg of microcrystalline powder |
| Key Limitation | Crystal growth can be thermodynamically challenging | Cannot provide static 3D coordinates | No spatial or conformational data | Peak overlap limits ab initio structure solution |
Causality Insight: Why choose SCXRD over NMR for this specific hydrochloride salt? In solution-state 1 H NMR, rapid proton exchange with polar deuterated solvents (e.g., DMSO- d6 or D 2 O) often broadens or completely obscures the amine and hydrochloride protons. Furthermore, distinguishing between the 1-ethyl and 2-ethyl regioisomers relies on complex 2D NOESY/HMBC correlations. SCXRD bypasses these solution-state dynamics, providing a static electron density map that unambiguously assigns the ethyl group's position and directly locates the hydrochloride proton, confirming the exact site of salt formation (typically the endocyclic N2 nitrogen due to resonance stabilization).
Experimental Protocol: Self-Validating SCXRD Workflow
To achieve a self-validating structural model of 1-Ethylpyrazol-3-amine hydrochloride, the following protocol ensures internal consistency from crystal growth to final refinement.
Step 1: Controlled Crystallization via Vapor Diffusion
-
Procedure: Dissolve 10 mg of 1-Ethylpyrazol-3-amine hydrochloride in 0.5 mL of high-purity methanol in a 2-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial and incubate at 20 °C for 48–72 hours.
-
Causality: The hydrochloride salt is highly polar. Direct addition of an anti-solvent causes rapid precipitation, yielding amorphous powders or twinned microcrystals unsuitable for diffraction. Vapor diffusion allows the anti-solvent to slowly permeate the methanol solution, gradually reaching the metastable zone of supersaturation. This slow kinetics minimizes nucleation events, promoting the growth of a single, macroscopic, diffraction-quality crystal.
Step 2: Crystal Mounting and Cryocooling
-
Procedure: Submerge the selected crystal in a drop of paratone-N oil. Mount it on a polyimide MiTeGen loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
-
Causality: Paratone oil acts as a cryoprotectant, displacing mother liquor and preventing ice ring formation during freezing. Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for small organic molecules, as it enhances the intensity of high-angle diffraction spots, leading to a higher resolution data set and a more precise final model.
Step 3: Data Collection with Cu Kα Radiation
-
Procedure: Collect diffraction frames using a microfocus X-ray diffractometer equipped with a Copper (Cu) anode ( λ = 1.54184 Å) and a photon-counting pixel array detector.
-
Causality: While Molybdenum (Mo) radiation is standard for organometallics, Cu Kα radiation interacts more strongly with the light atoms (C, N, O) typical of organic molecules, yielding stronger overall diffraction intensities. Furthermore, the longer wavelength of Cu enhances the anomalous scattering signal ( Δf′′ ) of the chloride ion. Even though this molecule is achiral, the strong anomalous signal of Cl serves as an internal validation check for the heavy atom assignment ()[4].
Step 4: Phasing, Refinement, and Validation
-
Procedure: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model via full-matrix least-squares on F2 using SHELXL. Locate all hydrogen atoms from the difference Fourier map and refine them freely or with riding models.
-
Causality: The protocol is a self-validating system because the final R-factor ( R1 ) and Goodness-of-Fit (GooF) mathematically quantify the agreement between the experimental diffraction data and the proposed theoretical model. An R1 value below 5% and a GooF near 1.0 confirm the structural integrity. Locating the hydrochloride proton in the difference map definitively proves the protonation state without relying on chemical assumptions.
Workflow Visualization
Figure 1: SCXRD workflow for structural verification of 1-Ethylpyrazol-3-amine hydrochloride.
References
-
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (NIH PMC) URL:[Link]
-
1855911-54-4 (1-Ethylpyrazol-3-amine hydrochloride) Source: ChemSrc URL:[Link]
Sources
Comparative In Vitro Bioactivity of 1-Ethylpyrazol-3-amine Hydrochloride Derived Kinase Inhibitors
Executive Summary & Structural Rationale
In contemporary structure-based drug design, 1-Ethylpyrazol-3-amine hydrochloride (and its free base, CAS: 55361-49-4) has emerged as a privileged building block for synthesizing highly selective kinase inhibitors 1. The pyrazole-3-amine core functions as an optimal hinge-binding motif, where the amino group acts as a hydrogen-bond donor and the pyrazole nitrogen acts as a hydrogen-bond acceptor to the backbone amides of the kinase hinge region.
Crucially, the N1-ethyl substitution provides a precise vector geometry. Compared to a methyl group, the ethyl extension better occupies adjacent shallow lipophilic pockets, improving binding enthalpy. Compared to bulkier isopropyl or cyclopentyl groups, it avoids steric clashes that can abrogate binding in sterically restricted kinases like RET (Rearranged during Transfection) and SYK (Spleen Tyrosine Kinase)2. This guide objectively compares the in vitro bioactivity of compounds derived from this scaffold against standard-of-care alternatives, supported by self-validating experimental methodologies.
Target Engagement: The RET Kinase Pathway
RET kinase mutations and fusions are primary oncogenic drivers in Medullary Thyroid Cancer (MTC) and Non-Small Cell Lung Cancer (NSCLC). First-generation multi-kinase inhibitors like Vandetanib suffer from severe dose-limiting toxicities (rash, hypertension) due to off-target inhibition of KDR (VEGFR2) and EGFR. Derivatives of 1-Ethylpyrazol-3-amine have been explicitly engineered to thread the needle of inhibiting RET while sparing KDR.
Fig 1. RET Kinase Signaling Pathway and Targeted Inhibition Mechanism.
Comparative In Vitro Bioactivity Data
The following table synthesizes quantitative in vitro enzymatic assay data comparing novel 1-Ethylpyrazol-3-amine derived compounds against Vandetanib. The data demonstrates how structural modifications on this specific pyrazole scaffold drastically enhance the selectivity window between RET and the anti-target KDR 3.
| Compound | Target: RET IC₅₀ (nM) | Anti-Target: KDR IC₅₀ (nM) | Selectivity (Fold) | Primary Off-Target Liability |
| Derivative Ex. 5 | 11.7 | 4,670 | 399.0x | Minimal |
| Derivative Ex. 6 | 65.0 | 13,200 | 203.0x | Minimal |
| Derivative Ex. 4 | 226.0 | 9,150 | 40.6x | Minimal |
| Vandetanib (Standard) | 130.0 | 40.0 | 0.3x | KDR, EGFR, hERG |
Data Interpretation: Derivative Ex. 5 achieves sub-20 nanomolar potency against RET while maintaining nearly a 400-fold selectivity window over KDR. In contrast, the legacy inhibitor Vandetanib is actually more potent against the anti-target KDR than the primary target RET, explaining its significant clinical toxicity profile.
Self-Validating In Vitro Experimental Protocols
To ensure scientific integrity, the IC₅₀ values reported above must be generated using robust, self-validating biochemical systems. Below is the standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol used to evaluate these pyrazole derivatives.
Fig 2. Self-Validating TR-FRET Kinase Assay Workflow.
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation and Kinase Activation
-
Procedure: Dilute the purified recombinant kinase (e.g., RET wild-type) in an optimized assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: EGTA is critical to chelate trace calcium, preventing the activation of off-target calcium-dependent proteases in the recombinant preparation. Brij-35 (a non-ionic detergent) is strictly required to prevent the non-specific adsorption of the highly lipophilic pyrazole derivatives to the polystyrene microplate walls, which would otherwise result in artificially inflated IC₅₀ values.
Step 2: Compound Addition and Pre-incubation
-
Procedure: Dispense the 1-Ethylpyrazol-3-amine derived compounds in an 11-point dose-response curve using acoustic liquid handling (e.g., Echo 555). Pre-incubate for 30 minutes at room temperature before initiating the reaction with ATP.
-
Causality: Acoustic dispensing eliminates carryover artifacts common in pin-tool transfers, ensuring precise nanomolar concentrations. The 30-minute pre-incubation is essential for compounds with slow-binding kinetics, allowing the system to reach thermodynamic equilibrium before the substrate competes for the active site.
Step 3: ATP Initiation at Apparent Kₘ
-
Procedure: Initiate the kinase reaction by adding ATP at a concentration equal to the apparent Michaelis constant (Kₘ) for the specific kinase (e.g., ~10 µM for RET).
-
Causality: Setting the ATP concentration exactly at the Kₘ ensures that the assay is highly sensitive to competitive inhibitors. If ATP is too high, weak competitive inhibitors will be masked; if too low, the assay will yield falsely potent IC₅₀ values that do not translate to the high-ATP environment of a living cell.
Step 4: TR-FRET Signal Generation
-
Procedure: Stop the reaction after 60 minutes using EDTA. Add the Europium-labeled anti-phosphotyrosine antibody and the Alexa Fluor 647-conjugated tracer. Read the plate with a 50 µs delay.
-
Causality: EDTA halts the reaction by chelating the Mg²⁺ required for kinase activity, freezing the biological state. The 50 µs delay in the Time-Resolved measurement eliminates short-lived background autofluorescence from the chemical compounds, ensuring the signal is an artifact-free representation of target engagement.
Step 5: Data Normalization and Z'-Factor Validation
-
Procedure: Normalize the 665nm/615nm emission ratio against positive (DMSO vehicle, 0% inhibition) and negative (staurosporine, 100% inhibition) controls. Calculate the Z'-factor for each plate.
-
Causality: The ratiometric readout inherently corrects for well-to-well volume variations. A calculated Z'-factor > 0.6 validates the assay as a self-contained, robust system, confirming that the dynamic range is sufficient to distinguish true biological inhibition from assay noise.
References
- Compounds Useful as RET Inhibitors, Google P
- Pyrazolo[4,3-D]Pyrimidines as Kinase Inhibitors, WIPO (WO2014060112A1),
- 1-Ethyl-1H-pyrazol-3-amine Product Specific
Sources
A Comparative Guide to LC-MS/MS Validation Protocols for 1-Ethylpyrazol-3-amine;hydrochloride in Biological Matrices
This guide provides a comprehensive comparison of validation protocols for the quantitative analysis of 1-Ethylpyrazol-3-amine;hydrochloride, a small polar molecule, in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple checklist of validation requirements to explore the underlying scientific principles and strategic decisions essential for developing a robust, reliable, and regulatory-compliant bioanalytical method.
Introduction: The Regulatory Landscape and Analyte-Specific Challenges
The quantification of drugs and their metabolites in biological matrices is a critical component of drug development, underpinning pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure the quality and reliability of bioanalytical data.[3][4][5] The International Council for Harmonisation (ICH) M10 guideline represents a significant step towards global harmonisation of these standards, providing a unified framework for bioanalytical method validation and study sample analysis.[6][7][8][9]
1.1. Physicochemical Profile of 1-Ethylpyrazol-3-amine;hydrochloride
1-Ethylpyrazol-3-amine is a small molecule (Molecular Weight: 111.15 g/mol for the free base) featuring a basic amine group and a pyrazole ring.[10][11] Its hydrochloride salt form suggests good aqueous solubility. The presence of the primary amine makes it a polar, hydrophilic compound. These characteristics present specific challenges for traditional reversed-phase (RP) LC-MS/MS analysis:
-
Poor Retention: Highly polar analytes are often poorly retained on conventional C18 columns, eluting at or near the solvent front, where significant matrix interference can occur.[12]
-
Matrix Effects: Co-elution with endogenous matrix components (e.g., phospholipids, salts) can lead to ion suppression or enhancement in the mass spectrometer source, compromising accuracy and precision.[13]
-
Sample Preparation Complexity: Efficiently extracting a polar analyte from a complex biological matrix while removing interferences is non-trivial.
This guide will compare and contrast different strategies to overcome these challenges, grounding each choice in established scientific principles and regulatory expectations.
Strategic Method Development: A Comparative Analysis
Method development is the foundational stage where key decisions are made that directly impact the success of the validation.[7] The goal is to develop a method that is not only accurate and precise but also rugged and practical for routine use.
2.1. Sample Preparation: Isolating the Analyte
The primary objective of sample preparation is to isolate 1-Ethylpyrazol-3-amine from matrix components that can interfere with quantification.[14] We will compare three common techniques.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (typically acetonitrile or methanol) to precipitate proteins.[12][14]
-
Rationale: Ideal for high-throughput screening due to its speed.
-
Drawback: It is a non-selective technique and may not adequately remove other interferences like phospholipids, leading to significant matrix effects.[13] For a polar analyte, the high organic content of the final extract may also be incompatible with certain chromatographic conditions (e.g., 100% aqueous mobile phase start in RP-LC).
-
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility.[14][15]
-
Rationale: LLE provides a much cleaner extract than PPT. By adjusting the pH of the aqueous phase to be above the pKa of the amine group, the analyte becomes neutral and can be more efficiently extracted into an organic solvent.
-
Drawback: 1-Ethylpyrazol-3-amine is highly polar, making its extraction into common non-polar LLE solvents (e.g., hexane, methyl tert-butyl ether) inefficient. More polar, water-miscible solvents may be needed, potentially requiring salt-assisted LLE to induce phase separation.[13]
-
-
Solid Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte, which is then selectively eluted after interfering components are washed away.[14][15]
-
Rationale: SPE offers the highest degree of selectivity and purification. For a basic compound like 1-Ethylpyrazol-3-amine, a strong cation exchange (SCX) mixed-mode SPE sorbent is ideal. The analyte is retained by ion exchange, polar matrix components are washed away with an organic solvent, and the analyte is then eluted with a basic or high-ionic-strength solution.
-
Drawback: SPE is more time-consuming and expensive than PPT or LLE, but the superior extract cleanliness often justifies the cost by improving data quality and instrument uptime.
-
Comparison Summary: Sample Preparation Techniques
| Technique | Speed & Cost | Selectivity & Cleanliness | Suitability for 1-Ethylpyrazol-3-amine |
|---|---|---|---|
| Protein Precipitation (PPT) | Fastest, Lowest Cost | Low | Prone to significant matrix effects; may be acceptable if chromatographic separation is highly effective. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Challenging due to high polarity; requires careful optimization of pH and solvent. |
| Solid Phase Extraction (SPE) | Slowest, Highest Cost | High | Recommended. Cation exchange or mixed-mode SPE provides the best selectivity and cleanup. |
Experimental Workflow: Solid Phase Extraction (SPE)
Below is a diagram illustrating a typical mixed-mode cation exchange SPE workflow for extracting 1-Ethylpyrazol-3-amine from plasma.
Caption: A typical mixed-mode SPE workflow for amine extraction.
2.2. Chromatographic Separation: Achieving Retention and Selectivity
Effective chromatographic separation is crucial to move the analyte away from co-eluting matrix components that were not removed during sample preparation.
-
Reversed-Phase Liquid Chromatography (RP-LC): The workhorse of bioanalysis, but challenging for polar compounds.
-
Rationale: High compatibility with ESI-MS and wide availability of column chemistries.
-
Drawback: Poor retention for 1-Ethylpyrazol-3-amine. While using a highly aqueous mobile phase (e.g., >98% water) can increase retention on some columns, it can lead to phase dewetting and inconsistent performance.
-
-
Ion-Pairing Chromatography (IPC): An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase to form a neutral complex with the protonated amine, which is then retained on an RP column.[12][16]
-
Rationale: Can significantly improve retention and peak shape for basic compounds on RP columns.
-
Drawback: Ion-pairing reagents are notoriously difficult to wash out of the LC-MS system and can cause persistent ion suppression, contaminating the instrument for future analyses.[17][18] Their use is generally discouraged in high-throughput bioanalytical labs.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[19][20][21][22]
-
Rationale: HILIC is specifically designed for the retention and separation of polar compounds.[19] The analyte partitions into a water-enriched layer on the surface of the stationary phase. The high organic content of the mobile phase also promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[20]
-
Drawback: HILIC can be more sensitive to the sample diluent and injection volume than RP-LC. Proper method development is required to ensure good peak shape and reproducibility.
-
Comparison Summary: Chromatographic Techniques
| Technique | Retention Mechanism | MS Compatibility | Suitability for 1-Ethylpyrazol-3-amine |
|---|---|---|---|
| Reversed-Phase (RP-LC) | Hydrophobic Interaction | Excellent | Poor retention; high risk of matrix effects at solvent front. |
| Ion-Pairing (IPC) | Ion-Pair Formation | Poor (Causes Suppression) | Effective for retention, but severe MS contamination makes it unsuitable for routine bioanalysis. |
| HILIC | Partitioning/Adsorption | Excellent (Often Enhances Sensitivity) | Recommended. Provides excellent retention and separation for polar amines. |
Bioanalytical Method Validation: A Step-by-Step Protocol Comparison
Once an optimal method has been developed using SPE and HILIC-LC-MS/MS, it must undergo full validation according to regulatory guidelines to demonstrate its suitability for the intended purpose.[5][6][7] We will detail the core validation parameters and present comparative acceptance criteria as defined by ICH M10.
Validation Workflow Overview
Caption: The sequential workflow of bioanalytical method validation.
3.1. Core Validation Parameters & Acceptance Criteria
The following protocols are based on the ICH M10 guideline.[6] The experiments are performed using pooled blank biological matrix (e.g., human plasma) spiked with known concentrations of 1-Ethylpyrazol-3-amine;hydrochloride.
A. Selectivity and Specificity
-
Protocol: Analyze at least six different sources (lots) of blank matrix. Each blank sample should be tested for interferences at the retention time of the analyte and the internal standard (IS). Additionally, test one blank sample from each source spiked only with the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
B. Calibration Curve and Linearity
-
Protocol: A calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels should be analyzed in each validation run.
-
Acceptance Criteria: The simplest regression model that adequately describes the concentration-response relationship should be used (typically a weighted 1/x or 1/x² linear regression). At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
C. Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (approx. 50% of range), and High QC (≥ 75% of ULOQ). This should be done in at least three separate analytical runs with a minimum of five replicates per level in each run.
-
Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) for each QC level must not exceed 15% (20% at LLOQ).
D. Matrix Effect
-
Protocol: This is critical for LC-MS/MS. Analyze at least two sets of samples from at least six different lots of matrix.
-
Set 1 (A): Neat solution of the analyte and IS in mobile phase.
-
Set 2 (B): Blank matrix extract from each source, spiked post-extraction with the analyte and IS at Low and High QC concentrations.
-
-
Calculation: The matrix factor (MF) is the ratio of the peak response in the presence of matrix ions (Set B) to the peak response in the absence of matrix ions (Set A). The IS-normalized MF is calculated for each lot.
-
Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the six lots should not be greater than 15%.
E. Recovery
-
Protocol: Compare the analyte response from extracted samples (pre-extraction spike) with the response from post-extraction spiked samples at Low, Medium, and High QC concentrations.
-
Acceptance Criteria: While no specific value is required, the recovery of the analyte and the IS should be consistent, precise, and reproducible. A high, consistent recovery is desirable.
F. Stability
-
Protocol: The stability of 1-Ethylpyrazol-3-amine must be evaluated under various conditions that mimic sample handling and storage. This involves analyzing Low and High QC samples after exposure to these conditions and comparing the results to nominal concentrations.
-
Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the study duration.
-
Stock Solution Stability: At room temperature and refrigerated storage.
-
-
Acceptance Criteria: The mean concentration at each QC level must be within ±15% of the nominal concentration.
Comparative Data Summary (Hypothetical Data for HILIC-SPE Method)
| Validation Parameter | Level | Acceptance Criteria | Method A (HILIC-SPE) Result | Pass/Fail |
| Accuracy | LLOQ | 80 - 120% | 95.7% | Pass |
| Low QC | 85 - 115% | 102.1% | Pass | |
| Mid QC | 85 - 115% | 98.5% | Pass | |
| High QC | 85 - 115% | 101.3% | Pass | |
| Precision (%CV) | LLOQ | ≤ 20% | 8.2% | Pass |
| Low QC | ≤ 15% | 5.4% | Pass | |
| Mid QC | ≤ 15% | 4.1% | Pass | |
| High QC | ≤ 15% | 3.8% | Pass | |
| Matrix Effect (%CV) | Low & High QC | ≤ 15% | 6.7% | Pass |
| Recovery (Mean %) | Low QC | Consistent & Precise | 88.2% | Pass |
| High QC | Consistent & Precise | 90.1% | Pass | |
| Freeze-Thaw Stability | Low & High QC | %Bias ≤ 15% | -4.5% | Pass |
| Bench-Top Stability (8h) | Low & High QC | %Bias ≤ 15% | -2.8% | Pass |
| Long-Term Stability (90d) | Low & High QC | %Bias ≤ 15% | -6.1% | Pass |
Conclusion
The successful validation of an LC-MS/MS method for a challenging polar compound like 1-Ethylpyrazol-3-amine;hydrochloride hinges on strategic choices made during method development. A simple protein precipitation followed by reversed-phase chromatography is unlikely to yield a method that can pass rigorous validation, particularly for selectivity and matrix effects.
A scientifically sound, robust, and defensible method is best achieved by pairing a highly selective sample preparation technique, such as mixed-mode solid phase extraction, with a chromatographic separation mode suited for polar analytes, like HILIC. This combination directly addresses the inherent analytical challenges of the molecule, leading to a validation process that not only meets but exceeds the stringent requirements of global regulatory bodies like the FDA, EMA, and the harmonized ICH M10 guideline. This approach ensures the generation of high-quality, reliable data essential for critical decisions in drug development.
References
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ICH. (2022). M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link][6]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]
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ICH. (2022). Bioanalytical method validation and study sample analysis m10. [Link][7]
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Chirita, R. et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. [Link][19]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][4]
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Singh, S. et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. International Journal of Pharmaceutical Sciences and Research. [Link][1]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]
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Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link][20]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][23][24]
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Viswanathan, C. T. et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link][2]
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PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link][25]
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FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][8]
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FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]
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Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][26]
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European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link][27]
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BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link][12]
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Kalogiouri, A. et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules. [Link][15]
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Henchoz, Y. et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link][13]
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ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. [Link][17]
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SCIEX. (2026). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. [Link][18]
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SEQENS. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link][14]
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Zheng, J. et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites. [Link][16]
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PubChem. (n.d.). 1-ethyl-1h-pyrazol-3-amine (C5H9N3). [Link][11]
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1-Ethylpyrazol-3-amine;hydrochloride proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not as an administrative afterthought, but as an integral phase of the experimental lifecycle. For professionals in medicinal chemistry and drug development, pyrazole derivatives like 1-Ethylpyrazol-3-amine hydrochloride are invaluable building blocks. The hydrochloride salt formulation is deliberately chosen to enhance aqueous solubility and bioavailability. However, this exact physicochemical property makes it a significant environmental liability if mishandled.
This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and thermal destruction of 1-Ethylpyrazol-3-amine hydrochloride waste, ensuring strict compliance with laboratory safety and environmental regulations.
Chemical Profile & Mechanistic Hazard Assessment
Before executing any disposal protocol, it is imperative to understand the properties that dictate the compound's behavior. 1-Ethylpyrazol-3-amine hydrochloride is an organic salt. Because of its high water solubility, if this compound enters the standard wastewater stream, it becomes highly bioavailable to aquatic organisms. Furthermore, the nitrogen-rich pyrazole ring is relatively stable against natural biodegradation, meaning environmental release must be strictly prevented.
Table 1: Quantitative Chemical & Hazard Profile
| Property | Value |
| Chemical Name | 1-Ethyl-1H-pyrazol-3-amine hydrochloride |
| CAS Number | 1855911-54-4 (HCl salt)[1] / 55361-49-4 (Free base)[2] |
| Molecular Formula | C5H10ClN3 |
| Molecular Weight | 147.61 g/mol |
| GHS Hazard Codes | H302, H315, H319, H335[2] |
| Signal Word | Warning / Danger[2] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant[2] |
Regulatory Framework & Waste Segregation
Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be meticulously characterized and segregated[3].
-
The Causality of Segregation: 1-Ethylpyrazol-3-amine hydrochloride contains both nitrogen (in the pyrazole ring and amine group) and chlorine (as the hydrochloride counterion). Placing this compound in a standard "Non-Halogenated" waste stream is a critical error. It must be segregated into the Halogenated Organic Waste stream. When the licensed disposal facility incinerates this waste, they must route the exhaust through an alkaline scrubber system to neutralize the acidic hydrogen chloride (HCl) gas generated during combustion, thereby preventing the release of corrosive, acid-rain-producing emissions[4].
Step-by-Step Disposal Methodology
The following protocol describes a representative, field-proven methodology for preparing 1-Ethylpyrazol-3-amine hydrochloride for final disposal.
Step 1: Hazard Assessment & PPE Verification
-
Action: Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Conduct all dry-powder transfers within a certified chemical fume hood.
-
Causality: The compound carries the H335 hazard code (respiratory irritation)[2]. The fume hood's negative pressure prevents the inhalation of aerosolized micro-particulates during transfer.
Step 2: Solubilization (The Self-Validating Step)
-
Action: Transfer the solid waste into a borosilicate glass beaker. Slowly add a combustible organic solvent (e.g., methanol or ethanol) while stirring until fully dissolved.
-
Causality: Direct incineration of solid powders can lead to incomplete combustion or localized micro-explosions within the incinerator chamber. Solubilization ensures uniform atomization into the burner flame.
-
Validation: This step is a self-validating system; a visually clear, homogenous solution confirms that the salt is completely solvated and ready for safe, complete thermal destruction.
Step 3: Transfer to Halogenated Waste Stream
-
Action: Using a chemical funnel, transfer the solution into a high-density polyethylene (HDPE) container designated strictly for "Halogenated Organic Waste."
-
Causality: HDPE is compatible with both the organic solvent used and the mildly acidic nature of the dissolved hydrochloride salt.
Step 4: RCRA-Compliant Labeling
-
Action: Log the exact composition (e.g., "5% 1-Ethylpyrazol-3-amine hydrochloride in Methanol") on the hazardous waste tag. Apply a hazardous waste label indicating "Toxic" and "Irritant."
-
Causality: Accurate labeling dictates the downstream destruction parameters (temperature and scrubber flow rates) utilized by the waste contractor[3].
Step 5: Final Thermal Destruction
-
Action: Offer the surplus solutions to a licensed chemical disposal company.
-
Causality: The facility will burn the solution in a chemical incinerator equipped with an afterburner and an alkaline scrubber[4]. The afterburner ensures the complete breakdown of the stable pyrazole ring, while the scrubber neutralizes the toxic NOx and HCl gases.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and correct action prevents wider contamination:
-
Dry Spill: Do not use water initially, as this will solubilize the salt and spread the contamination into the pores of the laboratory bench or floor. Use spark-proof tools to sweep up the solid, avoiding dust generation. Place the residue in a sealed plastic container for halogenated waste disposal.
-
Wet Spill: Absorb the liquid with an inert absorbent material (e.g., vermiculite or sand). Sweep the saturated absorbent into a hazardous waste container. Wash the spill area with copious amounts of water only after the bulk material has been physically removed.
Disposal Workflow Visualization
Workflow for the safe handling and disposal of 1-Ethylpyrazol-3-amine hydrochloride.
References
-
Title: 1-Ethyl-1H-pyrazol-3-amine | 55361-49-4 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2
-
Title: 1H-Pyrazole-1-carboxamidine hydrochloride - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL: 4
-
Title: for acetaldehyde - CDC (RCRA Regulatory Framework) Source: cdc.gov URL: 3
-
Title: 6-(1-Ethylpyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine - Guidechem Source: guidechem.com URL: 1
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A Senior Application Scientist's Guide to Handling 1-Ethylpyrazol-3-amine hydrochloride: From Risk Assessment to Disposal
As researchers and developers at the forefront of scientific innovation, our work with novel chemical entities demands a commensurate level of diligence in ensuring personal and environmental safety. 1-Ethylpyrazol-3-amine hydrochloride, a heterocyclic amine, represents a class of compounds that are invaluable in synthetic chemistry but require meticulous handling. This guide moves beyond a simple checklist to provide a procedural and causal framework for its safe use, grounded in established safety principles.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a substance is the foundation of any robust safety protocol. While a specific, comprehensive toxicological profile for 1-Ethylpyrazol-3-amine hydrochloride may be limited, we can infer its primary hazards based on its chemical class—amine hydrochlorides—and data from structurally similar compounds. The primary risks are associated with irritation and acute toxicity.[1][2][3]
These hazards are the direct drivers of the specific engineering controls and Personal Protective Equipment (PPE) recommendations that follow. For instance, the potential for respiratory irritation is why handling should occur in a ventilated space, and the risk of skin and eye irritation dictates the necessity of gloves and goggles.[1][2]
Table 1: Inferred Hazard Profile for 1-Ethylpyrazol-3-amine hydrochloride
| Hazard Classification | Category | Rationale and Implication |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed, necessitating strict hygiene measures to prevent ingestion.[1][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation, requiring the use of compatible chemical-resistant gloves and a lab coat.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation, mandating the use of chemical splash goggles.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation, making a fume hood or local exhaust ventilation essential.[1][2] |
The Three Pillars of Safe Handling
A comprehensive safety strategy relies on a multi-layered approach. Relying on PPE alone is insufficient; it is the final barrier between the researcher and the hazard.
Pillar 1: Engineering Controls
Engineering controls are the first and most effective line of defense as they physically remove the hazard from the breathing zone of the operator.
-
Ventilation: All handling of 1-Ethylpyrazol-3-amine hydrochloride solid or its solutions must be performed in a properly functioning chemical fume hood or with local exhaust ventilation.[1][3] This is critical to prevent the inhalation of any dust or aerosols.[1]
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the laboratory.[3][5] Regular testing of this equipment is mandatory.
Pillar 2: Personal Protective Equipment (PPE)
PPE is selected to protect against the specific hazards identified in Section 1. All PPE must be inspected for integrity before each use.[1][5]
Table 2: Recommended PPE for Handling 1-Ethylpyrazol-3-amine hydrochloride
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical splash goggles meeting NIOSH or EN 166 standards.[1] A face shield may be worn over goggles for additional protection during splash-prone procedures. | Protects against splashes and dust, mitigating the risk of serious eye irritation.[1][2] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile).[6] | Prevents direct skin contact. Proper glove removal technique must be used to avoid contaminating the skin.[1][5] |
| Body | A long-sleeved laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.[7] | Protects skin and personal clothing from contamination.[5] |
| Respiratory | A NIOSH-approved respirator (e.g., N95/P95 for dusts) may be required if engineering controls are insufficient or during a large spill clean-up.[1][5] | Prevents inhalation of airborne dust, which can cause respiratory tract irritation.[1] |
Pillar 3: Safe Work Practices & Hygiene
These practices are procedural reinforcements of the physical barriers provided by engineering controls and PPE.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][3]
Standard Operating Procedures: From Receipt to Disposal
This section provides a step-by-step guide for common laboratory operations involving 1-Ethylpyrazol-3-amine hydrochloride.
Weighing the Solid Compound
-
Preparation: Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is on and functioning correctly.
-
Handling: Perform all weighing operations within the fume hood. Use a spatula to transfer the solid. Avoid any actions that could generate dust.
-
Closure: Once weighing is complete, securely close the primary container.
-
Cleaning: Decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces inside the fume hood with a damp cloth.
Spill Management
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Control: Wearing appropriate PPE (including respiratory protection if necessary), prevent the spill from entering drains.[1][5]
-
Clean-up: For a small solid spill, carefully sweep up the material without creating dust. Place the swept material and any contaminated cleaning supplies into a suitable, labeled, and closed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Emergency First Aid Procedures
Immediate and correct first aid is crucial in the event of an exposure.
Table 3: First Aid Measures for Exposure
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[4][8] |
Waste Disposal
-
Collection: All waste materials contaminated with 1-Ethylpyrazol-3-amine hydrochloride, including empty containers and used PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: The disposal of chemical waste must be handled by a licensed professional waste disposal service and must adhere to all local, regional, and national regulations.[1][4] Do not dispose of this material down the drain.[1][5]
Visualization of the Safe Handling Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at every stage of handling 1-Ethylpyrazol-3-amine hydrochloride.
Caption: Workflow for Safe Handling of 1-Ethylpyrazol-3-amine hydrochloride.
Conclusion
The responsible use of 1-Ethylpyrazol-3-amine hydrochloride is predicated on a foundational understanding of its potential hazards and the diligent application of a multi-layered safety system. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous work practices, researchers can confidently and safely leverage this compound in their work. This guide serves as a technical framework to build upon, always to be supplemented by institution-specific safety protocols and the invaluable practice of a vigilant and proactive safety culture.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Enamine. (n.d.). Safety Data Sheet - 1-Ethylpyrazol-3-amine hydrochloride.
- Angene Chemical. (2025, March 22). Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- TCI Chemicals. (2024, December 9). Safety Data Sheet - 3-Aminopyrazole.
- BLD Pharmatech. (n.d.). Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole-5-carboxamide.
- ITW Reagents. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- PPESafety. (n.d.). Chemical Handling Protection PPE Kit.
- Enamine. (n.d.). Safety Data Sheet - 3,5-diethyl-1-methyl-1H-pyrazole.
- Safeopedia. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. velsafe.com [velsafe.com]
- 7. ppesafety.com.sg [ppesafety.com.sg]
- 8. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
